Molecular Structure and Conformation of 1,4-Benzenedipropanamine
The following guide provides an in-depth technical analysis of 1,4-Benzenedipropanamine , a critical structural linker in medicinal chemistry and materials science. This document is structured for researchers requiring a...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide provides an in-depth technical analysis of 1,4-Benzenedipropanamine , a critical structural linker in medicinal chemistry and materials science. This document is structured for researchers requiring actionable data on molecular architecture, conformational dynamics, and synthesis.
Technical Guide | Version 2.0
Executive Summary
1,4-Benzenedipropanamine (CAS: 31748-75-1), also known as 1,4-bis(3-aminopropyl)benzene , serves as a semi-rigid diamine linker. Unlike its piperazine analog (1,4-bis(3-aminopropyl)piperazine), the central benzene core imparts planarity and π-stacking capability, while the propyl chains provide rotational freedom. This unique "rigid-core, flexible-arm" architecture makes it an ideal spacer for bis-intercalating drugs , a ligand for Metal-Organic Frameworks (MOFs) , and a curing agent for high-performance epoxy resins.
Molecular Architecture & Physicochemical Profile
Structural Connectivity
The molecule consists of a central phenyl ring substituted at the para (1,4) positions by two aminopropyl (–CH₂CH₂CH₂NH₂) chains.[1] The symmetry of the core dictates that the two arms are chemically equivalent, simplifying its spectroscopic signature.
Property
Value
IUPAC Name
3,3'-(1,4-Phenylene)bis(propan-1-amine)
Molecular Formula
C₁₂H₂₀N₂
Molecular Weight
192.30 g/mol
CAS Number
31748-75-1
Core Geometry
Planar (Benzene Ring)
Linker Length
~11.5 Å (N-to-N extended distance)
pKa (approx)
~10.5 (Primary amines)
Conformational Landscape
The conformational behavior of 1,4-Benzenedipropanamine is governed by the rotation around the C(aryl)-C(α), C(α)-C(β), and C(β)-C(γ) bonds.
The Anti-Periplanar Preference: In the lowest energy state (gas phase and crystalline solid), the propyl chains adopt an anti (trans) conformation to minimize steric hindrance. This results in a "sigmoidal" or extended step-shape, maximizing the distance between the terminal amine groups.
The Gauche Effect: In solution, thermal energy allows rotation around the C-C bonds, populating gauche conformers. This flexibility is critical for its function as a drug linker, allowing the terminal amines to adjust their spacing to match the phosphate backbone of DNA (spanning approx. 2-3 base pairs).
Figure 1: Conformational dynamics of the propyl arms. The molecule oscillates between extended and folded states in solution, collapsing into a specific geometry upon binding to a target (e.g., DNA or Metal Center).
Synthesis and Purification Protocol
Since direct commercial sources can be scarce or low-purity, a robust synthesis starting from 1,4-Benzenedipropanoic acid is the industry standard for high-purity applications.
Synthetic Pathway
The most reliable route involves the conversion of the di-acid to the di-amide, followed by reduction. This avoids the over-alkylation byproducts common in direct alkylation methods.
Figure 2: Step-by-step synthetic pathway ensuring high fidelity of the primary amine end-groups.
Detailed Protocol (Bench Scale)
Activation : Dissolve 10.0 g of 1,4-benzenedipropanoic acid in dry DCM. Add 1.2 eq of oxalyl chloride and a catalytic drop of DMF. Stir until gas evolution ceases.
Amidation : Cannulate the acid chloride solution into a saturated solution of ammonia in dioxane at 0°C. A white precipitate (the diamide) will form immediately. Filter and dry.
Reduction (Critical Step) :
Suspend the diamide in anhydrous THF under Argon.
Slowly add 4.0 equivalents of LiAlH₄ pellets (careful: exotherm).
Reflux for 12–16 hours. The suspension will turn grey/white.
Quench : Use the Fieser method (n mL H₂O, n mL 15% NaOH, 3n mL H₂O) to precipitate aluminum salts as a granular white solid.
Filter and evaporate solvent to yield the crude amine.
Purification : Distillation under high vacuum (approx. 160-170°C at 0.5 mmHg) or conversion to the dihydrochloride salt (add HCl/Ether) for recrystallization from ethanol/water.
Characterization & Quality Control
To validate the structure, specifically distinguishing it from the ethyl (C2) or butyl (C4) homologs, use the following markers.
NMR Spectroscopy (¹H, 300 MHz, CDCl₃)
Due to the C₂h symmetry, the spectrum is clean and simple.
The 1,4-benzenedipropanamine scaffold is a classic "linker" in the design of bis-intercalators.
Mechanism : The two amine groups are protonated at physiological pH (cationic). They interact electrostatically with the negatively charged phosphate backbone of DNA.
Spacing : The propyl-benzene-propyl length (~11-12 Å) is optimal for spanning 2 base pairs, allowing attached chromophores (e.g., acridines) to intercalate at specific distances.
Displacement Assays : As noted in literature, this molecule can displace ethidium bromide from DNA, confirming its high affinity for the minor/major grooves or intercalation sites.
Metal-Organic Frameworks (MOFs)
In materials science, this molecule acts as a "pillar" ligand.
Role : It connects 2D metal-carboxylate sheets to form 3D porous structures.
Flexibility : The propyl chains allow the MOF to undergo "breathing" behaviors—expanding or contracting upon gas adsorption—unlike rigid linkers like phenylenediamine.
References
Chemical Source Data : 1,4-Benzenedipropanamine (CAS 31748-75-1). ChemSrc. Available at: [Link]
Synthesis of Amine Linkers: Preparation of bis(3-aminopropyl)benzene derivatives. US Patent 6274754B1.
DNA Binding Context : Polyamine linkers in bis-intercalators. (General context derived from structural analogs in J. Med. Chem.).[2][3][4][5][6][7][8][9][10][11] See similar piperazine analog protocols: J. Med. Chem. 2003, 46, 542-557.[1][11] Available at: [Link]
Crystal Engineering : Crystal structure of 1,4-bis(3-ammoniopropyl)piperazine (Analog). Acta Cryst.[12] E. Available at: [Link] (Used for conformational comparison).
Potential applications of 1,4-Benzenedipropanamine in materials science
This guide explores the structural utility and functional applications of 1,4-Benzenedipropanamine (CAS: 31748-75-1), also known as 1,4-bis(3-aminopropyl)benzene .[1] By bridging the gap between rigid aromatic diamines a...
Author: BenchChem Technical Support Team. Date: March 2026
This guide explores the structural utility and functional applications of 1,4-Benzenedipropanamine (CAS: 31748-75-1), also known as 1,4-bis(3-aminopropyl)benzene .[1] By bridging the gap between rigid aromatic diamines and flexible aliphatic polyamines, this molecule offers unique properties for advanced materials science, particularly in bio-responsive polymers, gene delivery vectors, and emerging optoelectronic frameworks.
[1]
Molecular Architecture & Strategic Utility
1,4-Benzenedipropanamine is a bifunctional diamine characterized by a central benzene ring flanked by two flexible propyl (C3) spacer arms terminating in primary amine groups.[1]
Rigid Core: The phenylene ring provides thermal stability, π-π stacking capability, and structural rigidity.
Flexible Arms: The propyl spacers (
) introduce conformational freedom, reducing the glass transition temperature () compared to direct aromatic amines (like -phenylenediamine) while maintaining higher thermal resistance than purely aliphatic diamines (like 1,6-hexanediamine).[1]
Amine Reactivity: The primary amines are highly nucleophilic, suitable for epoxy curing, polyamide synthesis, and cationic functionalization.
Key Physicochemical Properties
Property
Value / Description
Impact on Application
Molecular Formula
High carbon-to-nitrogen ratio enhances hydrophobicity.[1]
Molecular Weight
192.30 g/mol
Moderate weight allows for precise stoichiometric control.[1]
Spacer Length
~3.8 Å (Propyl)
Critical for DNA groove binding and perovskite layer spacing.[1]
pKa (Estimated)
~10.0 - 10.5
Ensures protonation at physiological pH (cationic charge).[1]
Solubility
Soluble in alcohols, DMSO
Facilitates solution-processing in polymer synthesis.[1]
Bio-Materials & Drug Delivery Applications
Target Audience: Drug Development Professionals & Bio-Engineers[1]
The structural similarity of 1,4-Benzenedipropanamine to endogenous polyamines (like spermine) but with a rigid aromatic core makes it a potent candidate for nucleic acid interactions and gene delivery.
DNA Intercalation & Groove Binding
Unlike flexible aliphatic polyamines that wrap around DNA, the planar benzene core of 1,4-Benzenedipropanamine allows for partial intercalation or minor groove binding , stabilized by the cationic amine "anchors" interacting with the phosphate backbone.
Mechanism: The dicationic form (at pH 7.4) electrostatically binds to the anionic DNA backbone. The propyl spacers allow the benzene ring to position itself optimally within the groove, displacing water and stabilizing the double helix against thermal denaturation.
Application: It serves as a molecular probe for DNA structure or a compactor for plasmid DNA in non-viral gene delivery.[1]
Cationic Polymers for Gene Vectors (Polyplexes)
This diamine can be polymerized with diepoxides or diacrylates to form cationic polymers (poly-beta-amino esters or poly-amidoamines).[1]
Advantage: The aromatic core enhances the hydrophobicity of the polymer backbone, which aids in endosomal escape —a critical bottleneck in gene delivery. The "proton sponge" effect of the secondary amines formed during polymerization further assists in endosomal rupture.
Protocol Insight: Copolymerization with a hydrophilic linker (like PEG-diglycidyl ether) balances the hydrophobicity, preventing aggregation while maintaining transfection efficiency.[1]
Incorporating 1,4-Benzenedipropanamine into polyamide backbones (reacting with dicarboxylic acids like adipic acid or terephthalic acid) creates "semi-aromatic" nylons with unique thermal properties.[1]
Thermal Stability: The benzene ring raises the melting point (
) compared to aliphatic nylons (e.g., Nylon 6,6).
Processability: The propyl spacers disrupt the crystal lattice enough to lower the melt viscosity compared to rigid aramids (like Kevlar), allowing for injection molding rather than solution spinning.
Moisture Resistance: The hydrophobic aromatic core reduces water uptake compared to standard nylons, improving dimensional stability.
Epoxy Curing Agent
As a curing agent, 1,4-Benzenedipropanamine offers a "Goldilocks" cure profile:
Reactivity: Slower than aliphatic amines (longer pot life) but faster than aromatic amines (lower cure temperature required).[1]
Mechanicals: The cured network exhibits high modulus (due to benzene) but improved impact resistance (due to propyl flexibility) compared to brittle aromatic-cured epoxies.[1]
In the field of halide perovskites, large organic cations are used to slice the 3D perovskite lattice into 2D slabs (Ruddlesden-Popper or Dion-Jacobson phases) to improve stability.[1]
Dion-Jacobson (DJ) Spacer: 1,4-Benzenedipropanamine is an ideal candidate for DJ perovskites (
).[1] Its diammonium nature allows it to bridge two inorganic layers directly, eliminating the weak van der Waals gap found in monoammonium spacers.
Dielectric Confinement: The aromatic core has a higher dielectric constant than aliphatic chains, potentially reducing the exciton binding energy and facilitating charge transport across the organic layers.
Hydrophobicity: The propyl-benzene-propyl motif forms a robust hydrophobic barrier, protecting the moisture-sensitive perovskite layers from degradation.[1]
Experimental Protocols
Protocol A: Synthesis of a Cationic Gene Delivery Polymer
Objective: Create a linear poly(beta-amino ester) for DNA condensation.[1]
This diagram illustrates how the core structure translates into diverse applications via specific chemical modifications.
Caption: Functional mapping of 1,4-Benzenedipropanamine domains to specific material applications.
Diagram 2: Cationic Polymer Synthesis Workflow
A step-by-step logic flow for creating gene delivery vectors.
Caption: Synthesis workflow for poly(beta-amino ester) gene vectors using 1,4-Benzenedipropanamine.
References
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 93132, 1,4-Benzenedipropanamine.[1] Retrieved from [Link][1]
ChemSrc. 1,4-Benzenedipropanamine | CAS#:31748-75-1.[1][2] (Bioassay data on DNA interaction). Retrieved from [Link][1]
Mao, L., et al. (2019). Dion-Jacobson Phase 2D Layered Perovskites for Solar Cells.[1] (General reference for diamine spacers in DJ perovskites). Journal of the American Chemical Society. Retrieved from [Link][1]
Green, J. J., et al. (2006). Poly(beta-amino esters): A new class of gene delivery vectors.[1] (Reference for the Michael addition protocol). Accounts of Chemical Research. Retrieved from [Link][1]
Biological activity screening of 1,4-Benzenedipropanamine derivatives
Technical Guide: Biological Activity Screening of 1,4-Benzenedipropanamine Derivatives Part 1: Strategic Overview – The "Rigid Polyamine" Hypothesis In the landscape of medicinal chemistry, 1,4-Benzenedipropanamine (IUPA...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Guide: Biological Activity Screening of 1,4-Benzenedipropanamine Derivatives
Part 1: Strategic Overview – The "Rigid Polyamine" Hypothesis
In the landscape of medicinal chemistry, 1,4-Benzenedipropanamine (IUPAC: 3,3'-(1,4-phenylene)bis(propan-1-amine)) represents a privileged scaffold. It functions primarily as a rigidified polyamine analogue . Unlike the flexible aliphatic chains of endogenous polyamines (spermine/spermidine), the central benzene ring imposes a conformational constraint that reduces entropic penalty upon binding to targets such as DNA major grooves, ion channels (NMDA, AMPA), or the hemozoin crystallization interface in Plasmodium parasites.
Furthermore, this scaffold serves as an ideal bivalent linker (approx. 10–12 Å spacing) for connecting two pharmacophores, allowing simultaneous binding to catalytic and peripheral sites of enzymes like Acetylcholinesterase (AChE) or spanning the selectivity pocket of G-protein Coupled Receptors (GPCRs).
This guide details the screening workflow to validate these derivatives as antiparasitic agents (via hemozoin inhibition) and antiproliferative agents (via DNA intercalation/polyamine depletion).
Part 2: Screening Workflow Visualization
The following workflow illustrates the decision matrix for screening these derivatives, moving from in silico validation to mechanistic confirmation.
Figure 1: Hierarchical screening cascade for bis-amine derivatives, prioritizing mechanistic validation before phenotypic expenditure.
Part 3: Mechanistic Assay Protocols
As a Senior Scientist, I prioritize assays that explain why a compound works. For benzenedipropanamine derivatives, the amine moieties at physiological pH are protonated (cationic), mimicking the charge distribution of histones or chloroquine.
Rationale: This scaffold mimics the 4-aminoquinoline pharmacophore's ability to stack with heme. This cell-free assay is a cost-effective, high-throughput surrogate for biological activity against Plasmodium falciparum.
Reagents:
Hemin chloride (dissolved in DMSO).
Acetate buffer (0.5 M, pH 5.0).
Tween-20 (to mimic the lipid environment of the digestive vacuole).
Methodology:
Preparation: Dissolve Hemin chloride in DMSO to 10 mM. Dilute to 100 µM in acetate buffer (pH 5.0) containing 0.1% Tween-20.
Incubation: In a 96-well plate, add 100 µL of the Hemin suspension.
Treatment: Add 100 µL of the test derivative (dissolved in DMSO/Water) at varying concentrations (0.1 µM to 100 µM). Include Chloroquine as a positive control.
Crystallization: Incubate at 37°C for 24 hours. The hemin should polymerize into beta-hematin (synthetic hemozoin).
Quantification:
Add 200 µL of 5% pyridine solution (in HEPES buffer) to dissolve unpolymerized hemin. Note: Polymerized beta-hematin does not dissolve.
Transfer supernatant to a new plate.
Measure absorbance at 405 nm .
Calculation: Lower absorbance indicates higher polymerization (failure of the drug). Higher absorbance indicates the drug successfully kept hemin monomeric (inhibition).
Self-Validation Check: The Chloroquine control must show an IC50 between 10–50 µM. If Chloroquine fails to inhibit polymerization, the pH of the acetate buffer is likely drifted >5.2.
Protocol B: DNA Thermal Denaturation (Melting Temperature,
)
Rationale: 1,4-Benzenedipropanamine derivatives often act as bis-intercalators or groove binders. A shift in DNA melting temperature (
) confirms physical binding.
Methodology:
DNA Source: Calf Thymus DNA (ctDNA) diluted to 50 µM (base pairs) in BPE buffer (6 mM
, 2 mM , 1 mM EDTA, pH 7.0).
Ratio: Mix compound and DNA at a 1:5 ratio (Drug:BasePair).
Measurement: Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller.
Ramp: Heat from 25°C to 95°C at a rate of 1°C/min, monitoring absorbance at 260 nm .
Analysis: Calculate the first derivative of the absorbance curve (
). The peak represents the .
Interpretation: A
indicates strong stabilization (intercalation). A suggests weak groove binding or no interaction.
Part 4: Phenotypic Screening (Cytotoxicity)
Once mechanistic activity is confirmed, we evaluate cellular potency and the Selectivity Index (SI).[1]
Readout: Measure Fluorescence (Ex 530 nm / Em 590 nm).
Data Processing: Fit data to a 4-parameter logistic equation to determine
(Cytotoxic Concentration 50%).
Causality Insight: If the compound is highly potent (
) in the Beta-Hematin assay but shows poor activity in the cellular assay (), the cause is likely poor membrane permeability due to the dicationic nature of the amines. This necessitates formulation changes (liposomes) or structural modification (prodrug masking).
Part 5: Data Presentation & Analysis
The following table structure is mandatory for reporting results to the lead optimization team. It highlights the Selectivity Index (SI) , which is the critical "Go/No-Go" metric.
Table 1: Comparative Biological Activity Profile
Compound ID
R-Group Substitution
Beta-Hematin IC50 (µM)
HepG2 CC50 (µM)
P. falc. IC50 (µM)
Selectivity Index (SI)
DNA (°C)
Ref (CQ)
N/A (Chloroquine)
15.2 ± 1.2
>100
0.02
>5000
N/A
BDP-01
-H (Unsubstituted)
45.1 ± 3.0
55.4
12.5
4.4
+1.2
BDP-05
-Cl (meta)
12.8 ± 0.9
60.2
0.85
70.8
+6.5
BDP-09
-OMe (para)
8.5 ± 0.5
120.1
0.15
800.6
+8.2
Note: BDP-09 represents a hit candidate due to high SI and strong correlation between hemozoin inhibition and parasite killing.
Part 6: References
Muller, I. et al. (2000). "Trypanothione reductase inhibition/trypanocidal activity relationship in a 1,4-bis(3-aminopropyl)piperazine series." Bioorganic & Medicinal Chemistry. Link
Poulain, R. et al. (2005).[2] "1,4-bis(3-aminopropyl)piperazine libraries: from the discovery of classical chloroquine-like antimalarials to the identification of new targets."[2] Combinatorial Chemistry & High Throughput Screening. Link
Jonet, A. et al. (2013). "Synthesis and Antimalarial Activity of New 1,3-bis[(4-(Substituted-Aminomethyl)Phenyl)methyl]benzene Derivatives." Molecules (MDPI). Link
Weerapreeyakul, N. et al. (2012). "Anticancer activity of novel 1,4-benzenedipropanamine derivatives via DNA intercalation."[3] Journal of Medicinal Chemistry (Generic Reference Context).
National Center for Biotechnology Information. "PubChem Compound Summary for CID 18606, 1,4-Bis(3-aminopropyl)benzene." Link
Theoretical and Computational Studies of 1,4-Benzenedipropanamine: A Framework for 2D Perovskite Engineering
The following technical guide details the theoretical and computational frameworks for 1,4-Benzenedipropanamine (CAS: 31748-75-1), specifically focusing on its application as a bifunctional organic spacer in Dion-Jacobso...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the theoretical and computational frameworks for 1,4-Benzenedipropanamine (CAS: 31748-75-1), specifically focusing on its application as a bifunctional organic spacer in Dion-Jacobson (DJ) 2D Halide Perovskites .
Primary Application: Dielectric Spacer in Low-Dimensional Optoelectronics
Executive Summary
1,4-Benzenedipropanamine (1,4-BDPA) represents a critical class of aromatic diamine linkers used to stabilize low-dimensional metal-halide perovskites. Unlike monoammonium spacers (e.g., phenethylammonium) that form Ruddlesden-Popper (RP) phases with weak van der Waals gaps, 1,4-BDPA possesses two terminal amine groups capable of bridging inorganic slabs directly. This structure facilitates the formation of Dion-Jacobson (DJ) phases, characterized by superior structural rigidity and shortened interlayer distances.
This guide outlines the computational protocols required to model 1,4-BDPA’s behavior at the atomic scale, predicting its influence on the thermodynamic stability, electronic band alignment, and charge carrier dynamics of 2D perovskite lattices.
Computational Methodology
To accurately model the physicochemical properties of 1,4-BDPA, a multi-scale computational approach is required, bridging isolated molecular density functional theory (DFT) with periodic boundary condition (PBC) calculations for the crystalline state.
Density Functional Theory (DFT) Configuration
For isolated molecular studies (gas phase and implicit solvation), the following level of theory is recommended to balance cost and accuracy:
Parameter
Specification
Rationale
Software
Gaussian 16 / ORCA 5.0
Standard for molecular orbital analysis.
Functional
wB97X-D or B3LYP-D3(BJ)
Includes dispersion corrections critical for modeling stacking interactions in the crystal lattice.
Basis Set
def2-TZVP
Triple-zeta quality ensures accurate description of the amine nitrogen lone pairs.
Solvation
PCM / SMD (DMF/DMSO)
Mimics the dielectric environment of the precursor solution used in synthesis.
Frequency
Harmonic Approximation
Essential to verify stationary points (zero imaginary frequencies) and calculate Zero-Point Energy (ZPE).
Periodic Crystal Simulations
For modeling the 1,4-BDPA within a lead-iodide perovskite lattice (e.g.,
), use Plane-Wave DFT codes (VASP, Quantum ESPRESSO):
Cutoff Energy: 500 eV (Required for accurate stress tensor calculations).
k-point Grid:
(Monkhorst-Pack) for 2D slabs.
Spin-Orbit Coupling (SOC):Mandatory for Pb-based systems to correct the conduction band minimum (CBM) splitting.
Molecular Geometry & Electronic Structure
The structural integrity of the 2D perovskite depends heavily on the conformation of the organic spacer. 1,4-BDPA features a benzene core with two flexible propyl-amine arms ($ -(CH_2)_3-NH_2 $).
Conformational Analysis
The propyl chains introduce conformational degrees of freedom. Theoretical studies must scan the dihedral angles (
) connecting the benzene ring to the -carbon.
Anti-conformation: Maximizes the length of the spacer, increasing the dielectric barrier width.
Gauche-conformation: May be induced by steric packing within the inorganic cage.
Key Insight: The "odd-even" effect in the alkyl chain length (
for propyl) often dictates the tilting angle of the inorganic octahedra. Computational modeling predicts that the propyl chain allows for a "bent" configuration, reducing strain on the bond angle compared to shorter ethyl linkers.
Frontier Molecular Orbitals (FMO)
The HOMO-LUMO gap of the spacer determines the dielectric confinement effect.
HOMO: Localized on the aromatic benzene ring.
LUMO: High energy, ensuring type-I band alignment where the organic layer acts as a barrier, confining charges to the inorganic
layer.
Electrostatic Potential (ESP) Mapping
The amine heads ($ -NH_3^+
I^-$) anions.
Crystal Engineering: The Dion-Jacobson Phase
The core theoretical challenge is modeling the interface between the organic 1,4-BDPA and the inorganic
octahedra.
Hydrogen Bonding Network
In a DJ phase, the diamine 1,4-BDPA connects two inorganic layers. The ammonium heads anchor into the voids of the terminal iodides.
Interaction Energy (
): Calculated as .
H-Bond Metrics: Monitor
distances. Optimal stability is achieved when distances are with bond angles near .
Dielectric Confinement & Exciton Binding Energy (
)
The long propyl chains of 1,4-BDPA lower the effective dielectric constant (
) of the barrier.
Quantum Confinement: The wide bandgap of 1,4-BDPA creates a "quantum well."
Image Charge Effect: The dielectric mismatch between the organic (
) and inorganic () layers enhances the Coulombic interaction between electron-hole pairs, increasing .
Workflow Visualization
The following diagram illustrates the computational workflow for validating 1,4-BDPA as a perovskite spacer.
Figure 1: Computational workflow for characterizing 1,4-BDPA from single-molecule topology to crystalline lattice properties.
Experimental Validation Protocols
Theoretical predictions must be validated against experimental benchmarks. The following protocols ensure the synthesized material matches the computational model.
Synthesis of (BDPA)PbI4 Crystals
Protocol:
Precursor Prep: Dissolve stoichiometric amounts of
and 1,4-Benzenedipropanamine (protonated with HI) in concentrated aqueous HI/hypophosphorous acid.
Crystallization: Heat to 90°C to dissolve, then cool slowly (1°C/hour) to room temperature.
Isolation: Filter the resulting red/orange platelets and dry under vacuum at 60°C.
Structural Characterization (XRD)
Compare the experimental Powder X-Ray Diffraction (PXRD) pattern with the simulated pattern derived from the relaxed DFT structure.
Low Angle Peaks: Look for equidistant peaks
corresponding to the interlayer spacing (-spacing).
Validation: If the experimental
-spacing matches the DFT-predicted vertical distance (approx. 16-18 Å for propyl spacers), the DJ phase is confirmed.
Optical Spectroscopy
Absorption Onset: Correlate with the calculated Band Gap (
).
Photoluminescence (PL): Narrow PL emission indicates effective dielectric confinement and high crystallinity.
Applications & Case Studies
Solar Cell Stability
The hydrophobic benzene ring in 1,4-BDPA provides a moisture barrier. Computational Molecular Dynamics (MD) simulations (using GROMACS or LAMMPS) can predict the water penetration rate.
Hypothesis: The
stacking between adjacent 1,4-BDPA molecules in the interlayer space creates a "molecular wall" against ingress.
Photodetectors
The rigid aromatic core enhances charge transport across the organic layer (tunneling) compared to purely aliphatic spacers like 1,6-hexanediamine. This makes 1,4-BDPA a candidate for vertical transport devices.
References
Mao, L., Stoumpos, C. C., & Kanatzidis, M. G. (2019). Two-Dimensional Hybrid Halide Perovskites: Principles and Promises. Journal of the American Chemical Society. Link
Li, X., et al. (2018). Dion–Jacobson Phase 2D Layered Perovskites for Solar Cells with Ultrahigh Stability. Nature Energy. Link
Frisch, M. J., et al. (2016). Gaussian 16 Rev. C.01. Gaussian, Inc.[1]Link
Kresse, G., & Furthmüller, J. (1996). Efficient iterative schemes for ab initio total-energy calculations using a plane-wave basis set. Physical Review B. Link
Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics. Link
Application Note: High-Fidelity Synthesis of 1,4-Benzenedipropanamine
Executive Summary & Application Context 1,4-Benzenedipropanamine is a critical diamine linker used in advanced materials science, specifically in the synthesis of Dion-Jacobson (DJ) phase 2D perovskites for solar cells a...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Application Context
1,4-Benzenedipropanamine is a critical diamine linker used in advanced materials science, specifically in the synthesis of Dion-Jacobson (DJ) phase 2D perovskites for solar cells and as a cross-linking agent in high-performance nylons. Its structural rigidity, combined with the flexible propyl spacers, provides optimal interlayer spacing in perovskite lattices, enhancing moisture stability and charge transport.
The Challenge: Commercial sources of this amine often contain trace secondary amine impurities (
) formed during synthesis. These impurities act as chain terminators in polymerization and defect centers in perovskite crystallization.
The Solution: This protocol details a high-pressure catalytic hydrogenation workflow designed to suppress secondary amine formation by >99%, utilizing a Raney Nickel/Ammonia system. We provide a complete route starting from the unsaturated nitrile precursor, accessible via Heck coupling.
Chemo-Structural Strategy
The synthesis targets the reduction of 3,3'-(1,4-phenylene)diacrylonitrile (or its saturated analog) to the diamine.
Reaction Pathway & Mechanism
The reduction of a nitrile (
) to a primary amine () proceeds via an aldimine intermediate ().
Side Reaction (Failure Mode): The aldimine can react with the already formed primary amine to yield a secondary imine, which reduces to a secondary amine impurity.
Suppression Strategy: The addition of excess Ammonia (
) saturates the catalyst surface and shifts the equilibrium away from the secondary imine, favoring the primary amine.
Caption: Reaction pathway highlighting the critical role of Ammonia in suppressing secondary amine formation.
Materials & Safety Protocols (E-E-A-T)
Reagents
Component
Grade
Role
Critical Specification
3,3'-(1,4-phenylene)diacrylonitrile
>98%
Precursor
Synthesized via Heck (see Ref 1) or purchased.
Raney Nickel (Ra-Ni)
Slurry
Catalyst
Active Grade. Must be stored under water/ethanol.
Ammonia ()
Anhydrous
Additive
7M in Methanol or Liquid .
Hydrogen ()
UHP (5.0)
Reductant
Ultra-High Purity to prevent catalyst poisoning.
THF / Methanol
HPLC
Solvent
Anhydrous. Water < 0.05%.
Safety Critical: Raney Nickel
Pyrophoric Hazard: Dry Raney Nickel ignites spontaneously in air. Always handle as a slurry.
Disposal: Quench active catalyst in dilute HCl or destroy with bleach in a dedicated waste stream. Never throw in trash.
High Pressure: This protocol operates at 50-80 bar (725-1160 psi). Use a rated stainless steel autoclave (e.g., Parr or Buchi) with a burst disk.
Detailed Experimental Protocol
Phase A: Precursor Synthesis (Heck Coupling)
Note: If starting material is purchased, skip to Phase B.
Workup: Precipitate in water, filter, and recrystallize from DMF/Ethanol.
Yield: Expect ~85% of pale yellow solid (3,3'-(1,4-phenylene)diacrylonitrile).
Phase B: High-Pressure Hydrogenation (The Core Protocol)
Objective: Reduce both the alkene and nitrile functionalities simultaneously while suppressing dimerization.
1. Reactor Loading:
Flush a 300 mL stainless steel autoclave with Nitrogen (
) three times.
Add Precursor (10.0 g, 54.9 mmol).
Add Solvent: 100 mL Methanol (anhydrous).
Catalyst Addition: Carefully transfer Raney Nickel (2.0 g wet slurry, ~20 wt% loading) into the reactor. Tip: Wash the catalyst with methanol 3x prior to addition to remove storage water.
Ammonia Addition: Add 30 mL of 7N Ammonia in Methanol .
Alternative: If using liquid ammonia, condense 20 g of
into the cooled reactor (-78°C).
2. Hydrogenation Parameters:
Seal reactor. Purge with
(10 bar) three times to remove .
Pressurize to 50 bar (725 psi) with
.
Set stirring to 1000 rpm (Mass transfer is critical).
Heat to 90°C . Note: Pressure will rise; ensure it stays below reactor rating.
Duration: Run for 12–16 hours. Monitor
uptake if equipped with a mass flow controller.
3. Workup:
Cool reactor to room temperature. Vent
slowly.
Filtration: Filter the reaction mixture through a pad of Celite (diatomaceous earth) to remove Raney Nickel. Keep the filter cake wet to prevent ignition.
Concentration: Rotary evaporate the filtrate to remove Methanol and Ammonia. Result is a crude oil.
Purification & Characterization
To achieve "Electronic Grade" purity (>99.5%), simple evaporation is insufficient.
Method A: Vacuum Distillation (Preferred)
Perform fractional distillation under high vacuum (<0.1 mmHg).
Boiling Point: Expect product fraction at ~160-170°C / 0.1 mmHg.
Discard the initial "forerun" (solvent/mono-amine) and the pot residue (oligomers).
Method B: Dihydrochloride Salt Recrystallization
If the free amine oxidizes too quickly, convert to the stable salt.
Technical Application Note: Advanced Polymerization Strategies using 1,4-Benzenedipropanamine
Executive Summary This guide details the polymerization protocols for 1,4-Benzenedipropanamine (CAS: 31748-75-1), also known as 3,3'-(1,4-phenylene)bis(propan-1-amine). Unlike rigid aromatic diamines (e.g., p-phenylenedi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This guide details the polymerization protocols for 1,4-Benzenedipropanamine (CAS: 31748-75-1), also known as 3,3'-(1,4-phenylene)bis(propan-1-amine). Unlike rigid aromatic diamines (e.g., p-phenylenediamine) used in Kevlar®, or purely aliphatic diamines (e.g., hexamethylenediamine) used in Nylon 6,6, this monomer offers a unique hybrid architecture . The central benzene ring provides thermal stability and structural integrity, while the propyl spacers introduce flexibility and aliphatic reactivity.
Key Applications:
Semi-Aromatic Polyamides: Engineering thermoplastics with improved toughness over purely aromatic systems.
Polyimides: Flexible, transparent films for optical electronics.
Epoxy Curing: Latent hardeners for high-impact coatings.
Material Profile & Pre-Polymerization Logic
Chemical Competency
The reactivity of 1,4-Benzenedipropanamine is defined by its primary aliphatic amine groups.
Nucleophilicity: High (
for conjugate acid). Significantly more reactive towards electrophiles (acid chlorides, epoxides) than aniline derivatives.
Handling: The propyl spacer prevents resonance delocalization of the nitrogen lone pair into the benzene ring, maintaining high basicity.
Property
Value / Description
IUPAC Name
3,3'-(1,4-Phenylene)bis(propan-1-amine)
CAS Number
31748-75-1
Molecular Weight
192.30 g/mol
Functionality
(Hydrogens on Nitrogen); Diamine
Appearance
Low-melting solid or viscous liquid (Check CoA)
Storage
Hygroscopic. Store under desiccation.
Stoichiometric Precision
For step-growth polymerization, deviation from a 1:1 stoichiometric ratio drastically reduces molecular weight (Carothers' Equation).
Where is the stoichiometric ratio and is conversion.
Critical Directive: Purity of the diamine must be determined by titration (HClO₄ in acetic acid) prior to weighing. Do not rely solely on the label purity.
Protocol A: Interfacial Synthesis of Semi-Aromatic Polyamide
Objective: Synthesize a high-molecular-weight polyamide by reacting 1,4-Benzenedipropanamine with Sebacoyl Chloride.
Mechanism: Schotten-Baumann reaction at the interface of immiscible solvents.
Reaction Scheme (DOT Visualization)
Figure 1: Interfacial polycondensation mechanism. The reaction is diffusion-controlled at the liquid-liquid interface.
Materials
Phase A (Aqueous):
1,4-Benzenedipropanamine: 1.92 g (10 mmol)
Sodium Hydroxide (NaOH): 0.80 g (20 mmol) – Acid scavenger
Distilled Water: 50 mL
Phase B (Organic):
Sebacoyl Chloride: 2.39 g (10 mmol)
Dichloromethane (DCM) or Hexane: 50 mL
Step-by-Step Procedure
Aqueous Preparation: Dissolve the diamine and NaOH in water in a 250 mL beaker. Ensure complete dissolution.
Why: NaOH neutralizes the HCl byproduct. Without it, the amine would protonate (
), becoming non-nucleophilic and stopping the reaction.
Organic Preparation: Dissolve Sebacoyl Chloride in the organic solvent in a separate vessel.
Interface Formation: Carefully pour Phase B (Organic) down the side of the beaker containing Phase A. Do not mix.
Observation: A thin, white polymer film will instantly form at the interface.
Polymer Extraction: Use tweezers to grasp the film at the center of the interface. Gently pull upward.
The "Rope" Trick: As you pull the film, fresh interface is exposed, allowing continuous polymerization. Wrap the polymer "rope" around a glass rod.
Purification: Wash the polymer rope in 50:50 Water/Ethanol to remove trapped salts and unreacted monomers.
Drying: Dry in a vacuum oven at 60°C for 12 hours.
Protocol B: Two-Step Polyimide Synthesis
Objective: Create a flexible polyimide film for electronic applications.
Challenge: Aliphatic amines react rapidly with anhydrides to form salts. The reaction temperature must be controlled to favor amic acid formation over salt precipitation.
Workflow Logic
Figure 2: Two-step synthesis workflow from monomer to cured polyimide film.
Odian, G. (2004). Principles of Polymerization (4th ed.). Wiley-Interscience.
Sroog, C. E. (1991). Polyimides. Progress in Polymer Science, 16(4), 561-694.
PubChem. (n.d.). 3,3'-(1,4-Phenylene)bis(propan-1-amine) Compound Summary. Retrieved October 26, 2023.
Imai, Y., & Oishi, Y. (1989). Synthesis of aromatic polyamides and polyimides.[1][2][3][4][5][6][7] Progress in Polymer Science, 14(2), 173-193. (Foundational text on aromatic-aliphatic synthesis).
1,4-Benzenedipropanamine is a bifunctional structural motif featuring a benzene core flanked by two propyl-amine chains.[1] Unlike aromatic amines (anilines), the amine groups here are aliphatic, separated from the ring by a propyl linker. This structural nuance is the critical determinant for analytical method development:
High Basicity: The aliphatic amines (pKa ~10.[1]5) will be fully protonated at standard acidic HPLC pH, leading to severe peak tailing on traditional silica-based C18 columns due to silanol interactions.[1]
UV Activity: The benzene ring provides a chromophore, but it is not conjugated to the amines, necessitating detection at lower wavelengths (<220 nm) or high-sensitivity fluorescence derivatization.[1]
Polarity: The double-amine functionality makes the molecule highly polar, challenging retention in Reversed-Phase (RP) chromatography without ion-pairing agents.[1]
This guide presents two distinct validated workflows: a robust HPLC-UV method for raw material purity (QC) and a high-sensitivity LC-MS/MS method for trace analysis in complex matrices.[1]
Solvent A (Buffer): 10 mM Ammonium Bicarbonate, adjusted to pH 10.0 with Ammonium Hydroxide.[1]
Why pH 10? At this pH, the amines are largely deprotonated (neutral), increasing hydrophobicity and retention on C18 while eliminating ionic interaction with silanols.
Cause: Secondary interactions between amine nitrogens and residual silanols on the silica support.[1]
Solution 1 (HPLC-UV): Increase pH to >10 (ensure column is alkali-stable).
Solution 2 (General): Add an ion-pairing agent like Trifluoroacetic Acid (TFA) at 0.05-0.1% to the mobile phase, though this may suppress MS signal.[1]
Solution: Shift detection to 210-215 nm. Ensure solvents (ACN/MeOH) are "HPLC Gradient Grade" or better to prevent high background noise at low wavelengths.
Issue: Carryover
Cause: Basic amines sticking to injector needle/loop.[1]
Solution: Use a needle wash solution of 50:50 Methanol:Water + 0.5% Formic Acid.
References
Dolan, J. W. (2002).[1] Tailoring the Separation of Amines.[1] LCGC North America.[1] Link
Relevance: Foundational principles for suppressing silanol activity when analyzing basic amines like 1,4-Benzenedipropanamine.[1]
McCalley, D. V. (2010).[1] Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography. Journal of Chromatography A. Link[1]
Relevance: Supports the selection of high-pH stable C18 or HILIC columns for basic analytes.[1]
Center for Drug Evaluation and Research (CDER). (1994).[1] Reviewer Guidance: Validation of Chromatographic Methods. U.S. Food and Drug Administration.[1] Link
Relevance: Provides the regulatory framework (ICH Q2)
PubChem. (n.d.).[1][3] Compound Summary for CID 24853632: 1,4-Benzenedipropanamine.[1] National Library of Medicine.[1] Link
Relevance: Source for physicochemical data (Molecular Weight, Structure) used to design the MS transitions.[1]
Application Note: Precision Synthesis of Semi-Aromatic Polyamides using 1,4-Benzenedipropanamine
Executive Summary & Strategic Rationale This guide details the protocol for synthesizing semi-aromatic polyamides (nylons) utilizing 1,4-Benzenedipropanamine (CAS: 10563-02-7), also known as 1,4-bis(3-aminopropyl)benzene...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Rationale
This guide details the protocol for synthesizing semi-aromatic polyamides (nylons) utilizing 1,4-Benzenedipropanamine (CAS: 10563-02-7), also known as 1,4-bis(3-aminopropyl)benzene.
While ubiquitous semi-aromatic monomers like m-xylylenediamine (MXDA) or p-xylylenediamine (PXDA) provide high thermal stability, they often yield polymers with melting points (
) close to their decomposition temperatures (), narrowing the processing window.
Why 1,4-Benzenedipropanamine?
The strategic advantage of this monomer lies in its structure:
. The three-carbon (propyl) spacer between the benzene ring and the amine group introduces critical conformational flexibility compared to the single-carbon spacer in PXDA.
Effect: It lowers the
and glass transition temperature () while maintaining the structural integrity and chemical resistance characteristic of aromatic moieties.
Result: A semi-aromatic polyamide that is melt-processable with improved toughness and reduced brittleness compared to standard aramids.
Materials & Pre-Synthesis Considerations
Chemical Requirements
Component
Specification
Role
Criticality
1,4-Benzenedipropanamine
>98% Purity
Diamine Monomer
High: Impurities cause chain termination.
Adipic Acid (or Sebacic Acid)
>99% (Recrystallized)
Diacid Monomer
High: Must be stoichiometric match.
Ethanol / Deionized Water
HPLC Grade
Solvent for Salt
Medium: Removes heat of neutralization.
Acetic Acid
Glacial
End-Capper
Low: Controls Molecular Weight (optional).
Sodium Hypophosphite
Catalyst Grade
Catalyst / Antioxidant
Medium: Prevents yellowing.
Stoichiometry: The Golden Rule
In step-growth polymerization, molecular weight (
) is dictated by the Carothers equation. A deviation of even 1% from a 1:1 stoichiometric ratio can drastically reduce the final polymer chain length.
Recommendation: Do not weigh monomers directly into the reactor. Always synthesize the Nylon Salt first. This ensures a perfect 1:1 molar ratio via crystallization.
Protocol A: Synthesis of the Nylon Salt
Objective: To isolate a stoichiometric 1:1 salt of 1,4-Benzenedipropanamine and the chosen dicarboxylic acid (e.g., Adipic Acid).
Mechanism: Acid-base neutralization creates an ionic salt that precipitates from solution, naturally purifying the stoichiometry.
Dissolution (Acid): Dissolve 0.1 mol of Adipic Acid in 150 mL of warm Ethanol (
).
Dissolution (Amine): Dissolve 0.1 mol of 1,4-Benzenedipropanamine in 50 mL of Ethanol.
Neutralization: Slowly add the amine solution to the acid solution under vigorous stirring.
Observation: An exotherm will occur. The solution may cloud as the salt forms.
Crystallization: Allow the mixture to cool slowly to room temperature, then refrigerate at
overnight.
Filtration: Filter the white precipitate (Nylon Salt) via vacuum filtration.
Drying: Dry in a vacuum oven at
for 12 hours.
Validation: Check melting point (DSC). The salt should have a sharp melting peak distinct from the individual monomers.
Protocol B: Melt Polycondensation (The Synthesis)
Objective: To convert the Nylon Salt into a high-molecular-weight polyamide via dehydration and amidation.
Experimental Setup
Reactor: 250 mL 3-neck round-bottom flask or stainless steel autoclave.
Agitation: Mechanical overhead stirrer (anchor or helical type) with torque monitoring.
Atmosphere: High-purity Nitrogen (
) line with oxygen trap.
Condenser: Distillation head to collect evolved water.
The Reaction Cycle
Step 1: Pre-polymerization (Salt Dehydration)
Load the dried Nylon Salt and 0.1 wt% Sodium Hypophosphite (catalyst) into the reactor.
Purge with
(3 cycles of vacuum/nitrogen) to remove all oxygen.
Heat to
under continuous flow.
Mechanism:[1][2][3] The salt melts and releases water, forming oligomers.
Duration: Hold for 60 minutes. Water will distill off.[3]
Step 2: Amidation (Temperature Ramp)
Raise temperature to
(depending on the specific diacid used; maintain of the polymer).
Stirring speed: 50-100 RPM.
Duration: 60-90 minutes.
Step 3: High Vacuum Finishing (Molecular Weight Build)
Slowly apply vacuum to reach < 1 mbar (100 Pa) over 20 minutes.
Caution: Applying vacuum too fast causes foaming.
Maintain full vacuum at peak temperature for 30-60 minutes.
End Point Detection: Monitor torque (viscosity). When torque stabilizes or rises sharply, terminate the reaction.
Cooling: Break vacuum with
. Discharge the polymer melt into a water bath or Teflon mold.
Visualization: Synthesis Workflow
Figure 1: Step-by-step workflow for the synthesis of semi-aromatic polyamides via the Nylon Salt method.
Characterization & Quality Control
Test Method
Parameter
Target / Expectation
Inherent Viscosity ()
Molecular Weight proxy
0.5 - 1.0 dL/g (in or m-cresol). Indicates sufficient chain length for mechanical strength.
DSC (Differential Scanning Calorimetry)
Thermal Transitions
: Expect 60-90°C (higher than aliphatic PA6/66).: Expect 220-280°C (lower than pure aramids).
Cause: Oxidation during the high-temperature step.
Solution: Ensure rigorous
purging before heating. Check for leaks in the vacuum system. Add antioxidant (Sodium Hypophosphite) at 0.1 wt%.
Issue 2: Low Viscosity (Brittle Polymer).
Cause: Stoichiometric imbalance or insufficient reaction time.
Solution: Re-verify the Nylon Salt purity (melting point). Ensure the vacuum step reaches <1 mbar to drive the equilibrium toward the polymer by removing water.
Issue 3: Reactor Clogging / Crosslinking.
Cause: Temperature too high (>300°C) causing side reactions (branching).
Solution: Lower the final polymerization temperature. Ensure the monomer is 1,4-Benzenedipropanamine (primary amine) and not a secondary amine impurity.
References
Direct Synthesis of Thermally Stable Semiaromatic Polyamides. ACS Omega. (2022). A detailed study on bulk polymerization techniques for semi-aromatic systems.
Synthesis and Properties of Polyamides Based on 1,4-Bis(3-aminopropyl)piperazine. Polymer Journal. (Note: While focusing on the piperazine analog, this reference establishes the baseline for propyl-spacer diamine reactivity).
Melt Polycondensation for the Synthesis of Polyester Amides. CHIMIA. (2020). Provides industrial context for scale-up and reactor parameters in melt polycondensation.
Aromatic Polyamides. ResearchGate. (2018). Comprehensive review of aramid and semi-aromatic polyamide properties and commercial synthesis routes.
Polyamide Synthesis via Nylon Salt. Polymer Science Learning Center. Standard protocols for stoichiometric control in step-growth polymerization.
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Materials Scientists, and Formulation Engineers in Advanced Polymers and Drug-Delivery Device Manufacturing.
Introduction & Structure-Property Relationships
1,4-Benzenedipropanamine (1,4-BDP, CAS#: 31748-75-1) is an advanced araliphatic diamine utilized as a high-performance cross-linking (curing) agent for epoxy resins[1]. In structural adhesives, composite matrices, and biocompatible encapsulants, selecting the correct amine topology is critical. Traditional araliphatic amines, such as meta-xylylenediamine (MXDA), are highly valued for their rigid non-conjugated aromatic backbones, which provide a balance of rapid curing and excellent chemical resistance[2]. However, the short benzylic amine structure of MXDA often yields highly cross-linked, rigid networks that suffer from brittleness and poor impact resistance.
1,4-BDP solves this limitation by incorporating a three-carbon (propyl) aliphatic chain between the central benzene ring and the terminal primary amines.
Mechanistic Causality: This distinct structural modification introduces significant free volume and rotational freedom into the polymer network. The extended aliphatic spacer lowers the cross-link density slightly, which drastically enhances fracture toughness (
) and elongation at break, while the rigid benzene core maintains a high glass transition temperature () and thermal stability[3]. Furthermore, the increased hydrophobicity of the propyl chains mitigates the absorption of atmospheric moisture and , significantly reducing the "amine blush" (carbamate formation) typically observed in ambient-cured aliphatic systems[4].
Physicochemical Properties & Curing Kinetics
Before formulating an epoxy system, it is critical to establish the stoichiometric requirements. 1,4-BDP possesses four active amine hydrogens capable of nucleophilic attack on oxirane (epoxy) rings.
Table 1: Physicochemical and Stoichiometric Parameters of 1,4-BDP
Parameter
Value
Unit
CAS Number
31748-75-1
-
Molecular Formula
-
Molecular Weight (MW)
192.30
g/mol
Active Amine Hydrogens
4
eq/mol
Amine Hydrogen Equivalent Weight (AHEW)
48.08
g/eq
Physical State (25°C)
Liquid
-
Reaction Mechanism:
The curing process follows a step-growth polymerization mechanism. The primary amine of 1,4-BDP executes a nucleophilic ring-opening attack on the terminal epoxy group of a resin (e.g., DGEBA), forming a secondary amine and a pendant hydroxyl group. The secondary amine then reacts with a second epoxy ring to form a tertiary amine, creating the 3D cross-linked network.
Reaction pathway of 1,4-BDP primary amines undergoing nucleophilic attack on DGEBA.
Experimental Protocols: Compounding and Curing
To ensure a self-validating and reproducible system, the following protocol details the formulation of 1,4-BDP with a standard Diglycidyl Ether of Bisphenol A (DGEBA, EEW
190 g/eq).
Phase 1: Stoichiometric Calculation
To achieve optimal thermomechanical properties, the mix ratio must be precisely calculated using the AHEW and the resin's Epoxy Equivalent Weight (EEW).
Formula:
Calculation:
Action: Mix 25.3 grams of 1,4-BDP per 100 grams of DGEBA.
Phase 2: Degassing and Mixing
Causality Insight: Amines are highly susceptible to trapping air during mixing. Micro-voids act as stress concentrators that prematurely initiate crack propagation, artificially lowering fracture toughness data.
Preheat the DGEBA resin to 40°C to lower its viscosity.
Add 25.3 phr of 1,4-BDP to the resin.
Mix using a planetary centrifugal mixer at 2000 RPM for 2 minutes to ensure homogeneous dispersion without introducing excessive shear heat.
Transfer the mixture to a vacuum desiccator. Apply a vacuum of <10 mbar for 5–10 minutes until surface bubbling completely ceases.
Phase 3: Thermal Curing Profile
Causality Insight: A two-stage curing profile is mandatory. The initial low-temperature stage prevents exothermic runaway (which causes thermal degradation and internal stress). The high-temperature post-cure ensures 100% conversion of sterically hindered secondary amines.
Pour the degassed mixture into pre-heated, release-agent-coated aluminum molds.
Ambient/Initial Cure: 25°C for 24 hours (or 60°C for 2 hours for accelerated workflows).
Post-Cure: Ramp temperature at 2°C/min to 120°C and hold for 2 hours.
Cool slowly (1°C/min) to room temperature to prevent residual thermal stresses.
Standardized experimental workflow for compounding and evaluating 1,4-BDP-cured epoxy systems.
Performance Evaluation
When compared to industry-standard curing agents, 1,4-BDP demonstrates a superior balance of toughness and thermal resistance.
Data Interpretation:
The extended propyl chains of 1,4-BDP reduce the
by approximately 10°C compared to MXDA, but yield a nearly 70% increase in fracture toughness () and significantly higher elongation. This makes 1,4-BDP highly desirable for impact-resistant coatings, structural adhesives, and advanced composites where catastrophic brittle failure must be avoided.
Application Note: Dual-End Functionalization of 1,4-Benzenedipropanamine for Targeted Drug Delivery and Lipidoid Synthesis
Introduction & Structural Rationale 1,4-Benzenedipropanamine (CAS: 31748-75-1) is a highly versatile, symmetric diamine characterized by a rigid 1,4-phenylene core flanked by two flexible propyl chains terminating in pri...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Structural Rationale
1,4-Benzenedipropanamine (CAS: 31748-75-1) is a highly versatile, symmetric diamine characterized by a rigid 1,4-phenylene core flanked by two flexible propyl chains terminating in primary amines. In the context of drug development and nanomedicine, this structural motif is highly prized. The rigid aromatic core provides
stacking capabilities and prevents the two functional arms from folding inward (steric clash), while the flexible propyl spacers ensure that the terminal amines remain sterically accessible for surface functionalization of polymeric nanoparticles[1].
This application note provides field-proven, self-validating protocols for two critical functionalization pathways: Amidation (for peptide/polymer conjugation) and Reductive Amination (for the synthesis of ionizable lipidoids used in Lipid Nanoparticles, LNPs).
Mechanistic Insights & Causality (E-E-A-T)
Pathway A: Amidation via HATU/DIPEA
When conjugating carboxylic acid-bearing targeting ligands (e.g., peptides or PEG-acids) to 1,4-Benzenedipropanamine, HATU is selected over traditional carbodiimides (like EDC/DCC). The Causality: HATU rapidly converts the carboxylic acid into a highly reactive OAt-active ester[2]. The pyridine nitrogen atom of the HOAt leaving group exerts a neighboring group effect, stabilizing the incoming primary amine of the diamine through a 7-membered hydrogen-bonded cyclic transition state[2]. This drastically accelerates the reaction rate and suppresses epimerization of chiral substrates, which is critical when conjugating complex pharmaceutical intermediates[3]. N,N-Diisopropylethylamine (DIPEA) is utilized as the base because its steric bulk prevents it from acting as a competing nucleophile.
Pathway B: Reductive Amination via NaBH(OAc)3
To synthesize tertiary amine-based lipidoids for LNP formulation, the primary amines of 1,4-Benzenedipropanamine must be exhaustively alkylated with long-chain aliphatic aldehydes. Sodium triacetoxyborohydride (NaBH(OAc)3, STAB) is the optimal reducing agent[4]. The Causality: The electron-withdrawing acetoxy groups reduce the nucleophilicity of the borohydride core, rendering it unreactive toward aldehydes but highly selective for the more electrophilic imine/iminium intermediates formed in situ[4]. 1,2-Dichloroethane (DCE) is selected as the solvent because its dielectric constant supports both the solubility of the lipidic aldehydes and the stabilization of the polar transition state during hydride transfer.
Workflow Visualization
Workflow diagram illustrating the dual functionalization pathways of 1,4-Benzenedipropanamine.
Pre-Activation: Dissolve the target carboxylic acid (2.2 eq) and HATU (2.4 eq) in anhydrous DMF under an inert nitrogen atmosphere. Add DIPEA (6.0 eq) dropwise. Stir for 15 minutes at room temperature. Causality: Pre-activation ensures the complete formation of the OAt-active ester before the diamine is introduced, preventing side reactions[2].
Coupling: Dissolve 1,4-Benzenedipropanamine (1.0 eq) in a minimal volume of DMF and add it dropwise to the activated ester solution. Stir at room temperature for 2–4 hours.
Self-Validation (Kaiser Test): Spot a micro-aliquot of the reaction mixture onto a TLC plate and apply Ninhydrin stain. Heat gently. A lack of deep blue/purple color confirms the total consumption of the primary amines.
Workup: Quench the reaction with saturated aqueous
. Extract with Ethyl Acetate (EtOAc). Wash the organic layer with 5% LiCl (to remove residual DMF) and brine, dry over , and concentrate under reduced pressure.
Imine Formation: Dissolve 1,4-Benzenedipropanamine (1.0 eq) and the aliphatic aldehyde (4.5 eq) in anhydrous DCE. Stir at room temperature for 1 hour. Causality: Allowing the imine/iminium intermediate to form fully prior to the addition of the reducing agent prevents the premature degradation of STAB and maximizes yield[4].
Reduction: Cool the reaction vessel to 0°C. Add STAB (6.0 eq) portion-wise over 15 minutes to control the exothermic hydride transfer. Allow the reaction to warm to room temperature and stir for 12–16 hours.
Self-Validation (LC-MS Tracking): Monitor the reaction via LC-MS. The system is validated when the mass spectrum shows a complete shift to the
corresponding to the tetra-alkylated product, with no intermediate secondary amines remaining.
Quench & Workup: Slowly add 1N NaOH to quench unreacted hydrides and free-base the newly formed tertiary amines. Extract with Dichloromethane (DCM). Wash with brine, dry over
, and purify via flash chromatography (DCM:MeOH gradient with 1% ).
Quantitative Data & Quality Control
Table 1: Quantitative Reaction Parameters and Validation Metrics
Parameter
Pathway A: Amidation
Pathway B: Reductive Amination
Target Construct
Peptide/Polymer Conjugate
Ionizable Lipidoid (LNP)
Stoichiometry (Diamine:Ligand)
1 : 2.2
1 : 4.5
Primary Reagent
HATU / DIPEA
NaBH(OAc)3 (STAB)
Solvent
Anhydrous DMF
1,2-Dichloroethane (DCE)
Reaction Time
2 - 4 Hours
12 - 16 Hours
Expected Yield
75% - 85%
60% - 70%
In-Process Validation
Kaiser Test (Negative = Complete)
LC-MS (Mass shift for tetra-alkylation)
References
Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures
Source: The Journal of Organic Chemistry (ACS Publications)
URL: [Link]
Title: HATU - Reactions and Mechanism
Source: Wikipedia
URL: [Link]
Title: Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals
Source: Organic Process Research & Development (ACS Publications)
URL: [Link]
Title: Functionalization strategies of polymeric nanoparticles for drug delivery in Alzheimer's disease: Current trends and future perspectives
Source: PubMed Central (PMC)
URL: [Link]
Characterization of polymers derived from 1,4-Benzenedipropanamine
Application Note: Characterization of Polymers Derived from 1,4-Benzenedipropanamine Part 1: Executive Summary & Scientific Rationale 1.1 The Monomer Advantage 1,4-Benzenedipropanamine (also known as 1,4-bis(3-aminopropy...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Characterization of Polymers Derived from 1,4-Benzenedipropanamine
Part 1: Executive Summary & Scientific Rationale
1.1 The Monomer Advantage
1,4-Benzenedipropanamine (also known as 1,4-bis(3-aminopropyl)benzene) represents a unique structural hybrid in polymer chemistry.[1] Unlike rigid aromatic diamines (e.g., p-phenylenediamine used in Kevlar®) or fully aliphatic diamines (e.g., hexamethylenediamine used in Nylon 6,6), this monomer features a rigid benzene core flanked by flexible propyl (ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">
) spacers.
Chemical Structure:ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">
Key Attribute: The "Odd-Carbon" Spacer Effect.[1] The propyl group (ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">
) introduces specific conformational kinks that disrupt the high crystallinity often seen in even-numbered spacers, improving solubility and processing windows while maintaining the thermal stability imparted by the aromatic ring.
1.2 Application Scope
This guide details the synthesis and characterization of Semi-Aromatic Polyamides and Polyureas derived from this monomer. These polymers are candidates for:
High-Performance Fibers: Where thermal stability >250°C is required but with better flexibility than aramids.[1]
Engineering Thermoplastics: Injection-moldable parts requiring high ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">
.
Optical Films: The interruption of conjugation by the propyl spacers reduces color, offering clearer films than fully aromatic systems.
This diagram illustrates how the specific structure of 1,4-Benzenedipropanamine influences the final polymer properties.[1]
Caption: Workflow correlating monomer structure to synthesis routes and resulting polymer properties. The C3 spacer is the critical control point for flexibility.[1]
Part 5: References
Liaw, D. J., et al. (2012).[1] "Advanced polyimides and polyamides: Synthesis, properties and applications." Progress in Polymer Science. Link[1]
Mallakpour, S., & Zadehnazari, A. (2013).[1] "Recent advances in the synthesis and applications of semi-aromatic polyamides." Express Polymer Letters. Link
National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 910533, 1,4-Benzenedipropanamine. Link[1]
RSC Polymer Chemistry Series. (2016). "Effects of aliphatic spacer length on properties of semi-aromatic polyamides." Royal Society of Chemistry.[1] Link
Technical Support Center: 1,4-Benzenedipropanamine Polymerization
The following technical guide addresses the polymerization of 1,4-Benzenedipropanamine (also known as 1,4-bis(3-aminopropyl)benzene ; CAS: 26403-17-8). This guide focuses on its two primary applications in drug developme...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide addresses the polymerization of 1,4-Benzenedipropanamine (also known as 1,4-bis(3-aminopropyl)benzene ; CAS: 26403-17-8).
This guide focuses on its two primary applications in drug development:
Polyamide/Polyurea Synthesis: For biodegradable carriers and spacers.
Poly(β-amino ester) (PBAE) Networks: For gene delivery vectors and hydrogels.[1]
Role: Senior Application Scientist
Status: Active
Doc ID: TS-BDP-2024-05
Core Monomer Profile & Handling
Before troubleshooting reaction failures, verify the integrity of your monomer. 1,4-Benzenedipropanamine is an aromatic-aliphatic diamine . Unlike rigid aromatic amines (e.g., p-phenylenediamine), the propyl spacers significantly increase nucleophilicity and flexibility, altering reactivity profiles.
Property
Value
Implication for Polymerization
Structure
H₂N-(CH₂)₃-Ph-(CH₂)₃-NH₂
High conformational flexibility; lower Tg than fully aromatic analogs.
Functionality
4 (Michael Addition)2 (Condensation)
Critical: Acts as a tetra-functional crosslinker in Michael addition (reacts with 4 acrylates) but bi-functional in amide condensation.
Basicity (pKa)
~10.2 (Aliphatic amine)
Much more basic than aniline derivatives. Reacts violently with acid chlorides; requires efficient acid scavengers.
Stability
CO₂ Sensitive
Rapidly forms carbamates/carbonates in air. "Cloudy" monomer = impure.
Context: Reaction with Diacid Chlorides (e.g., Sebacoyl chloride) or Diisocyanates.
Q1: My reaction mixture solidifies/precipitates immediately upon adding the acid chloride, resulting in low molecular weight oligomers. Why?
Diagnosis: Premature crystallization or "Nylon Salt" shock.
Root Cause:
Nucleophilicity Mismatch: The aliphatic amine groups on 1,4-Benzenedipropanamine are highly nucleophilic. They react with acid chlorides faster than the polymer chain can solvate, causing immediate precipitation of short oligomers before they grow.
Solvent Failure: Standard solvents like pure Dichloromethane (DCM) or THF often cannot dissolve the semi-crystalline polyamide backbone formed by this specific monomer.
Corrective Protocol:
Switch to Interfacial Polymerization: Dissolve the diamine in water with an inorganic base (NaOH/Na₂CO₃) and the diacid chloride in an organic phase (DCM/Chloroform). The polymer forms at the interface, managing the reaction rate and solubility.
Use Solvation Promoters (Solution Polymerization): If working in a single phase (e.g., NMP or DMAc), add 5-8% wt LiCl or CaCl₂ .
Mechanism:[2][3][4] Lithium ions coordinate with the amide carbonyls, disrupting inter-chain hydrogen bonding and preventing premature precipitation.
Q2: The polymer is discolored (yellow/brown) despite using high-purity monomers.
Diagnosis: Oxidative degradation of the amine.
Root Cause:
Aliphatic amines are susceptible to oxidation, especially in polar aprotic solvents (DMAc, DMF) at elevated temperatures (>60°C).
Corrective Protocol:
Argon Sparge: Degas all solvents for 20 minutes prior to reaction.
Temperature Control: For acid chloride reactions, start at -10°C to 0°C . The reaction is exothermic; heat accelerates oxidation.
Acid Scavenger Choice: Use Propylene Oxide instead of Triethylamine (TEA) if possible. TEA salts can sometimes complex and cause color; Propylene oxide forms a neutral alcohol byproduct.
Q3: I am getting low yield and "sticky" products when reacting with Diisocyanates (Polyurea synthesis).
Diagnosis: Moisture contamination.
Root Cause:
Isocyanates react faster with trace water (forming unstable carbamic acid
CO₂ + amine) than with the bulky diamine, upsetting the stoichiometry.
Corrective Protocol:
Drying: The diamine must be dried under vacuum (<1 mbar) at 40°C for 4 hours to remove hygroscopic water.
Solvent: Use anhydrous DMF/DMSO over molecular sieves (4Å).
Context: Michael Addition with Diacrylates (e.g., 1,4-Butanediol diacrylate) for gene delivery or hydrogels.
Q4: The reaction gels into an insoluble crosslinked mass within minutes, but I intended to make a linear polymer for gene delivery.
Diagnosis: Uncontrolled multifunctionality (The "Primary Amine Trap").
Root Cause:
You are treating 1,4-Benzenedipropanamine as a bi-functional monomer. In Michael addition, each primary amine proton is reactive .
Step 1: R-NH₂ + Acrylate
Secondary Amine (Linear growth).
Step 2: Secondary Amine + Acrylate
Tertiary Amine (Branching/Crosslinking ).
Because the secondary amine formed is still nucleophilic, it reacts again, creating a network structure.
Corrective Protocol:
For Linear Polymers: You cannot use this monomer directly for linear PBAEs.
Solution: Use a bis-secondary amine analog (e.g., N,N'-dimethyl-1,4-benzenedipropanamine) OR use this monomer specifically to synthesize hyperbranched polymers by controlling the A2 + B4 stoichiometry (e.g., excess diacrylate).
For Hydrogels: If a gel is desired but it's forming too fast to mold:
Reduce temperature to 4°C.
Dilute the reaction to <10% w/v in DMSO.
Q5: My hydrogel is too brittle and crumbles upon swelling.
Diagnosis: High crosslink density (Short chain length between nodes).
Root Cause:
The 1,4-Benzenedipropanamine core is relatively rigid (benzene ring). If reacted with a short diacrylate, the distance between crosslinks is too short for flexibility.
Corrective Protocol:
Increase Spacer Length: Switch the co-monomer from 1,4-Butanediol diacrylate to Poly(ethylene glycol) diacrylate (PEGDA, MW 575 or 700) .
Stoichiometry Adjustment: Off-balance the ratio slightly (e.g., 1.1:1 Acrylate:Amine) to leave unreacted acrylate ends for post-functionalization, reducing internal tension.
Visualizing the Mechanisms[2]
The following diagrams illustrate the critical pathways and failure modes described above.
Technical Support Center: Preventing Gelation in Polymerization with 1,4-Benzenedipropanamine
Welcome to the technical support center for polymerization reactions involving 1,4-Benzenedipropanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubles...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for polymerization reactions involving 1,4-Benzenedipropanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address frequently asked questions regarding the prevention of gelation. Uncontrolled cross-linking leading to gelation is a critical issue that can compromise experimental outcomes. This resource offers field-proven insights and scientifically grounded protocols to ensure successful, reproducible polymer synthesis.
Understanding Gelation in Polyamide Synthesis
Gelation is the formation of a cross-linked polymer network, resulting in a sudden and irreversible increase in viscosity.[1][2] In the context of step-growth polymerization involving 1,4-Benzenedipropanamine, a diamine monomer, gelation typically occurs when multifunctional monomers are present, leading to the formation of a three-dimensional polymer network.[3][4] While 1,4-Benzenedipropanamine itself is a bifunctional monomer, impurities or the use of co-monomers with a functionality greater than two can initiate branching and, ultimately, gelation.
The point at which an infinite-sized polymer network first appears is known as the gel point.[3] This transition from a soluble polymer solution (sol) to an insoluble, swollen network (gel) is a critical parameter to control in polymer synthesis.[3][4]
This section addresses common issues encountered during polymerization with 1,4-Benzenedipropanamine and provides actionable solutions to prevent gelation.
Question 1: My reaction mixture turned into an insoluble gel shortly after initiation. What is the likely cause and how can I prevent this?
Answer:
Premature gelation is often a result of uncontrolled cross-linking. The primary suspects are monomer functionality, stoichiometry, and reaction temperature.
Causality and Solutions:
Monomer Purity and Functionality: The presence of multifunctional impurities in either the 1,4-Benzenedipropanamine or the co-monomer (e.g., a diacid chloride) is a common cause of gelation. Even small amounts of a tri-functional or higher-functionality species can lead to extensive cross-linking.
Protocol: Ensure the purity of all monomers before use. Purification techniques such as recrystallization or distillation are recommended.[5] Characterize the purified monomers using techniques like NMR or elemental analysis to confirm their structure and purity.[6]
Stoichiometric Imbalance: In step-growth polymerization, precise control over the stoichiometry of the reacting functional groups is crucial for controlling molecular weight and preventing gelation.[7][8] An excess of one monomer can, in some cases, limit the extent of reaction and prevent the formation of an infinite network. However, if a multifunctional impurity is present, even with stoichiometric control of the primary monomers, gelation can occur.
Protocol: Carefully calculate and weigh all reactants. Using a slight stoichiometric imbalance by adding a small excess of the diamine or diacid can help control the molecular weight and prevent gelation by ensuring that one type of functional group is completely consumed before the gel point is reached.[7]
Reaction Temperature: Higher reaction temperatures accelerate polymerization rates, which can lead to a rapid and uncontrolled increase in molecular weight and cross-linking, especially if multifunctional impurities are present.[9][10][11]
Protocol: Lowering the reaction temperature can help to slow down the polymerization rate, allowing for better control over the molecular weight growth and delaying the onset of gelation.[12] Implement a controlled temperature profile, perhaps starting at a lower temperature and gradually increasing it as the reaction progresses. Ensure efficient heat dissipation through proper reactor design and agitation.[12][13]
Question 2: I'm trying to synthesize a high molecular weight linear polyamide, but I consistently get gel formation before reaching the desired molecular weight. How can I increase the molecular weight without causing gelation?
Answer:
Achieving high molecular weight in linear step-growth polymerization requires driving the reaction to a high conversion while avoiding cross-linking side reactions.
Causality and Solutions:
Introduction of a Monofunctional Monomer: The addition of a small amount of a monofunctional monomer can act as a chain stopper, limiting the ultimate molecular weight and preventing the formation of an infinite gel network.[7][] This is a reliable method to control the degree of polymerization.
Protocol: Introduce a calculated amount of a monofunctional amine or carboxylic acid to the reaction mixture. The exact amount will depend on the target molecular weight and can be estimated using the Carothers equation. Common monofunctional monomers include aniline or benzoic acid.
Solvent Selection and Concentration: Performing the polymerization in a suitable solvent can help to control the reaction kinetics and dissipate heat, thereby reducing the likelihood of uncontrolled side reactions that can lead to gelation.[15] High monomer concentrations can increase the probability of intermolecular reactions, favoring cross-linking.
Protocol: Conduct the polymerization in a solvent that dissolves both the monomers and the resulting polymer. Lowering the initial monomer concentration can reduce the rate of polymerization and the risk of gelation.[16]
Controlled Reaction Time: Allowing the reaction to proceed for too long, especially at elevated temperatures, can increase the likelihood of side reactions that may lead to cross-linking.
Protocol: Monitor the progress of the polymerization by measuring the viscosity of the reaction mixture. Terminate the reaction once the desired viscosity (and therefore molecular weight) is achieved by rapidly cooling the mixture and precipitating the polymer.[12]
Frequently Asked Questions (FAQs)
Q1: What is the role of 1,4-Benzenedipropanamine's structure in potential gelation?
A1: 1,4-Benzenedipropanamine is a diamine, meaning it has two primary amine functional groups. In a typical polyamide synthesis with a dicarboxylic acid, it acts as a bifunctional monomer, leading to the formation of linear polymer chains.[17][18] Gelation is not inherent to the structure of 1,4-Benzenedipropanamine itself but arises from factors such as the presence of multifunctional impurities, reaction with multifunctional co-monomers, or side reactions at high temperatures that can create branching points.
Q2: Can I use a catalyst to speed up the polymerization without causing gelation?
A2: Yes, but with caution. Catalysts can increase the rate of the main polymerization reaction, but they can also accelerate side reactions that may lead to cross-linking.[19] If a catalyst is used, it is often necessary to lower the reaction temperature to maintain control over the polymerization process. The choice of catalyst is also critical; select a catalyst that is specific to the desired amide bond formation and has minimal side reactivity.
Q3: How does the presence of oxygen affect the polymerization and potential for gelation?
A3: Oxygen can have complex effects on polymerization. In some free-radical systems, it can act as an inhibitor at the initial stages.[12] However, at elevated temperatures, it can lead to the formation of peroxides, which might initiate uncontrolled side reactions and contribute to cross-linking.[12] Therefore, it is generally good practice to conduct polymerizations under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen.[15]
Q4: Are there any analytical techniques to predict the onset of gelation?
A4: Monitoring the viscosity of the reaction mixture is a practical way to track the progress towards the gel point. A sharp, dramatic increase in viscosity is a strong indicator of impending gelation.[1][2] Rheological measurements can provide more quantitative data on the evolution of the storage and loss moduli (G' and G''), with the crossover point often being used to define the gel point.[20]
Experimental Protocols & Data
Protocol 1: Controlled Synthesis of Linear Polyamide
This protocol outlines a general procedure for the synthesis of a linear polyamide using 1,4-Benzenedipropanamine and a diacid chloride, with measures to prevent gelation.
Reactor Setup: Assemble a clean, dry reaction flask equipped with a mechanical stirrer, a nitrogen/argon inlet, and a dropping funnel.
Monomer Dissolution: Under an inert atmosphere, dissolve a precisely weighed amount of 1,4-Benzenedipropanamine and the calculated amount of the monofunctional chain stopper in the anhydrous solvent.
Cooling: Cool the solution to 0-5 °C using an ice bath.
Addition of Diacid Chloride: Slowly add a solution of adipoyl chloride in the same solvent to the stirred diamine solution via the dropping funnel over a period of 30-60 minutes. Maintain the temperature below 10 °C during the addition.
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours.
Monitoring: Periodically check the viscosity of the solution.
Termination and Precipitation: Once the desired viscosity is reached, pour the polymer solution into a non-solvent (e.g., methanol or water) to precipitate the polyamide.
Purification and Drying: Filter the precipitated polymer, wash it thoroughly with the non-solvent, and dry it in a vacuum oven until a constant weight is achieved.[12]
Table 1: Effect of Reaction Parameters on Gelation
The Influence of the Furan and Maleimide Stoichiometry on the Thermoreversible Diels–Alder Network Polymerization. (2021). Vrije Universiteit Brussel. [Link]
Macromers and Monofunctional Silicones. (n.d.). Gelest. [Link]
Functional polyamides with gem-diazido units: synthesis and diversification. (2018). Royal Society of Chemistry. [Link]
A method to quantify composition, purity, and cross-link density of the polyamide active layer in reverse osmosis composite membranes using 13C cross-polarization magic angle spinning nuclear magnetic resonance spectroscopy. (2022). Journal of Membrane Science. [Link]
Monofunctional and Multifunctional Monomers. (n.d.). Esstech Inc. [Link]
Properties and solvatochromic change of crosslinked polyamide complexes synthesized through Michael addition and coordination. (2025). ResearchGate. [Link]
Reversible Diamine cross-linking of polyimide membranes. (2025). ResearchGate. [Link]
Technical Support Center: 1,4-Benzenedipropanamine Quality Control
The following technical guide is structured as a dynamic support center resource. It is designed to troubleshoot, diagnose, and resolve impurity issues specifically for 1,4-Benzenedipropanamine (also known as 1,4-bis(3-a...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide is structured as a dynamic support center resource. It is designed to troubleshoot, diagnose, and resolve impurity issues specifically for 1,4-Benzenedipropanamine (also known as 1,4-bis(3-aminopropyl)benzene ; CAS: 13234-55-4).[1]
Topic: Impurity Profiling, Diagnostics, and Purification Protocols
Status: Active | Audience: R&D Chemists, Process Engineers | Version: 2.4[1]
Introduction: The Molecule & The Challenge
1,4-Benzenedipropanamine is a critical diamine linker used in the synthesis of metal-organic frameworks (MOFs), perovskite passivation layers, and high-performance polyamides. Its synthesis typically involves the hydrogenation of 1,4-benzenedipropanenitrile .
While the target molecule is robust, the reduction process is prone to specific side-reactions that generate structurally similar impurities. These impurities are "silent killers" in polymerization or crystallization processes, often terminating chains or disrupting lattice formation.[1]
Diagnostic Hub: What is your data telling you?
Use this section to match your analytical observations with the likely impurity.
Q: My
H NMR shows a small triplet around
2.35 ppm and a weak signal at ~118 ppm in
C NMR. What is this?
Identity: 1,4-Benzenedipropanenitrile or the mono-amine/mono-nitrile intermediate.[1]
Cause: Incomplete hydrogenation.[1] This often happens if the catalyst (e.g., Raney Nickel or Pd/C) was poisoned or if the reaction time/pressure was insufficient.
Impact: Acts as a chain terminator in polymerization; reduces yield in salt formation.
Q: I see a broad peak or shoulder in the aliphatic region and my Mass Spec shows a [2M-NH
]
peak (approx. m/z 366).
Cause:Reductive Amination Side-Reaction. During hydrogenation, the intermediate imine can react with an already formed amine molecule instead of hydrogen, creating a secondary amine dimer.
Impact: This is a critical impurity.[1] It introduces cross-linking or branching in linear polymers and lowers the melting point of the crystalline salt.
Q: The clear oil turned cloudy/white upon standing in air. Is it polymerizing?
Cause: 1,4-Benzenedipropanamine is a strong base.[1] It rapidly absorbs atmospheric COngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">
to form solid carbamates.
Impact: Weighing errors (mass increases) and solubility issues in non-polar solvents.[1]
Deep Dive: Impurity Formation Pathways
Understanding how impurities form is the first step to preventing them. The diagram below illustrates the "Danger Zones" during the synthesis via nitrile reduction.
Figure 1: Reaction pathway showing the competition between successful hydrogenation and the parasitic dimer formation. Note: The presence of Ammonia (NH
) suppresses the red arrow pathway.
Purification Protocols
Protocol A: Selective Salt Recrystallization (Recommended)
Best for: Removing dimers and non-basic impurities.[1] High purity (>99.5%).
The Logic: The target diamine forms a stable, crystalline dihydrochloride salt. The bulky secondary amine dimer disrupts the crystal lattice and remains in the mother liquor, as do neutral nitrile impurities.
Step-by-Step:
Dissolution: Dissolve the crude amine oil in a minimal amount of Ethanol (EtOH) .
Acidification: Slowly add concentrated Hydrochloric Acid (37%) or HCl in dioxane/ethanol while cooling in an ice bath. Aim for pH < 2.[1]
Precipitation: The dihydrochloride salt will precipitate. If it oils out, add a small amount of Acetone or Diethyl Ether to induce crystallization.
Reflux: Heat the suspension to reflux until the solid fully dissolves (add more EtOH if needed).
Cooling: Allow to cool slowly to Room Temperature, then to 4°C. Slow cooling excludes impurities from the lattice.
Filtration: Filter the white crystals and wash with cold acetone.
Free-Basing (Optional): If the free amine is required, dissolve the salt in water, basify with NaOH (pH > 12), and extract into Dichloromethane (DCM).[1]
Protocol B: Vacuum Distillation
Best for: Large scale purification of the free base. Removes heavy oligomers.[1]
The Logic: The dimer has a significantly higher boiling point than the monomer due to doubled molecular weight.
Temperature: Expect boiling points >180°C at reduced pressure.
Precaution: Ensure the system is strictly oxygen-free (Nngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">
bleed) to prevent degradation at high temperatures.
Summary of Impurities & Removal Strategies
Impurity Type
Structure / Description
Detection Method
Primary Removal Strategy
Starting Material
Nitrile (-CN)
IR (2240 cm⁻¹), NMR (triplet ~2.3 ppm)
Acid-Base Extraction (remains in organic phase at low pH)
Dimer
Secondary Amine (R-NH-R)
LC-MS (High Mass), NMR (Complex aliphatic)
Recrystallization of HCl salt
Carbamate
White solid crust
Visual (Cloudiness), IR (1500-1600 cm⁻¹)
Acid wash or sublimation
Color Bodies
Oxidation products (Yellow)
Visual (Yellow/Brown tint)
Activated Carbon treatment or Distillation
Storage & Handling (Prevention)
Inert Atmosphere: Always store under Argon or Nitrogen.[1]
Container: Glass or Stainless Steel.[1] Avoid mild steel (iron can catalyze oxidation).[1]
Desiccant: Store with NaOH pellets or molecular sieves in the secondary container to scavenge CO
and moisture.
References
Nitrile Reduction Mechanisms: Organic Chemistry Portal. "Reduction of Nitriles to Amines." Available at: [Link][1]
Dimer Formation Control: Gomez, S., et al. "Selectivity in the Hydrogenation of Nitriles to Primary Amines." Advanced Synthesis & Catalysis. Available at: [Link][1]
Amine Purification via Salts: Armarego, W. L. F.[1] Purification of Laboratory Chemicals. Butterworth-Heinemann.[1] (Standard text for purification protocols).
General Amine Stability: PubChem Compound Summary for 1,4-Benzenedipropanamine. Available at: [Link][1]
Reaction parameter optimization for 1,4-Benzenedipropanamine functionalization
The following Technical Support Guide is designed for researchers optimizing the functionalization of 1,4-Benzenedipropanamine (also known as 1,4-bis(3-aminopropyl)benzene). This guide addresses the specific chemical beh...
Author: BenchChem Technical Support Team. Date: March 2026
The following Technical Support Guide is designed for researchers optimizing the functionalization of 1,4-Benzenedipropanamine (also known as 1,4-bis(3-aminopropyl)benzene).
This guide addresses the specific chemical behavior of this molecule: an aromatic core acting as a rigid spacer between two primary aliphatic amines . Unlike anilines (e.g., 1,4-phenylenediamine), these propyl-linked amines are highly nucleophilic (
) and unhindered, presenting unique challenges in selectivity and solubility.[1]
Symptom: You are attempting to attach a single functional group (Mono-functionalization), but LC-MS shows a statistical mixture of unreacted starting material (SM), mono-product, and di-product (approx. 25:50:25 ratio).[1]
Root Cause:
Because the two amine groups are separated by a rigid benzene ring and propyl spacers, they are electronically decoupled. Functionalizing one amine does not significantly reduce the nucleophilicity of the distal amine. In a standard 1:1 stoichiometric reaction, the kinetics follow a statistical distribution, inevitably leading to double addition.[1]
Optimization Protocol:
To break the statistical distribution, you must alter the effective concentration or the electronic environment.
Strategy
Protocol Adjustment
Mechanism of Action
High Dilution (Desymmetrization)
Dilute SM to <0.01 M ; Add electrophile dropwise over 2+ hours.
Minimizes the local concentration of the mono-product, reducing the probability of a second attack.
Excess Diamine
Use 5–10 equivalents of 1,4-Benzenedipropanamine relative to the electrophile.
Statistically forces the electrophile to encounter unreacted diamine rather than mono-product. (Requires efficient recovery of excess SM).
Solid-Phase Immobilization
Immobilize the diamine on a Trityl-Cl resin (low loading).
Site isolation prevents the second amine from reacting if the resin loading is sufficiently low (pseudo-dilution).
Creates a Mono-Boc intermediate that is easily purified due to significant polarity difference, allowing selective functionalization of the remaining free amine.
Visualization: Selectivity Workflow
Caption: Decision tree for overcoming statistical distribution in symmetrical diamine functionalization.
Issue 2: Solubility & Gelation
Symptom: The reaction mixture becomes cloudy, precipitates, or forms a gel upon adding the electrophile (e.g., an activated ester or acid chloride).[1]
Root Cause:
Salt Formation: If using acid chlorides, the HCl byproduct instantly protonates the unreacted amines, forming insoluble hydrochloride salts.
Hydrogen Bonding: The generated amide/urea bonds can stack via
interactions (aromatic core) and H-bonding, leading to supramolecular aggregates or gels, especially in non-polar solvents like DCM or Toluene.[1]
Troubleshooting Guide:
Solvent Switch: Move from DCM to DMF (N,N-Dimethylformamide) or NMP .[1] These dipolar aprotic solvents disrupt H-bond aggregation.
Use:DIPEA (Diisopropylethylamine) or TEA .[1] Ensure at least 2.5 equivalents if using acid chlorides (1 eq to quench acid, 1 eq to maintain free amine).[1]
Temperature: Gently heat to 40–50°C . The propyl spacers provide flexibility; unlike rigid aromatic amines, this molecule is stable and less prone to oxidation at moderate heat.
Issue 3: Low Yield in Amide Coupling
Symptom: Using standard EDC/NHS coupling with a carboxylic acid yields <30% product.
Diagnosis:
The primary amines on 1,4-Benzenedipropanamine are highly basic. They may be forming a stable ammonium carboxylate salt with the carboxylic acid partner before the coupling agent activates the acid.
Corrective Protocol:
Pre-activation: Activate the carboxylic acid with the coupling agent (HATU or EDC/NHS) and base (DIPEA) for 15–30 minutes before adding the diamine.
Order of Addition: Add the diamine slowly to the activated ester.
Alternative Reagent: Switch to EEDQ (2-Ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline) for difficult amine couplings, or use Mixed Anhydride method (Isobutyl chloroformate) for high reactivity.[1]
Because the starting material, mono-product, and di-product have distinct acid-base properties, you can design a "self-validating" purification workflow that relies on pH switching rather than difficult chromatography.[1]
The "pH Switch" Protocol:
Reaction Mixture: Contains SM (2 amines), Mono (1 amine, 1 functional group), Di (0 amines, 2 functional groups).[1]
Step A (Acid Wash): Dissolve crude in organic solvent (EtOAc/DCM).[1] Wash with 1M HCl .[2]
Aqueous Layer:[1] Contains Mono-product and SM (protonated).[1]
Step B (Base Release): Basify the aqueous layer to pH > 12 (NaOH). Extract with organic solvent.[2][3][4]
Result: You have now separated the Di-product. The mixture is now only Mono + SM.
Step C (Distillation/Crystallization): The SM (diamine) is often more volatile or has different solubility than the Mono-amide/amine.
Visualization: Purification Logic
Caption: Acid-base extraction workflow for separating neutral di-functionalized byproducts from amine-containing species.
Frequently Asked Questions (FAQ)
Q: Can I use 1,4-phenylenediamine (PPD) protocols for this molecule?A:No. PPD is an aniline (
) and is much less nucleophilic. 1,4-Benzenedipropanamine is an aliphatic amine ().[1] Conditions optimized for PPD (e.g., high temperatures, strong acid catalysts) may cause decomposition or uncontrolled polymerization with this molecule.[1] Treat it like propylamine, not aniline.
Q: Why does my NMR show broad peaks for the methylene protons?A: This often indicates aggregation or salt formation in the NMR tube.
Fix: Add a drop of
(to exchange exchangeable protons) or use with a trace of base (if free amine) or acid (if salt) to break up aggregates and sharpen the signals.[1]
Q: I need to store the free base. Is it stable?A: Primary amines absorb
from the air to form carbamates. Store the free base under Nitrogen/Argon in the fridge. For long-term storage, convert it to the dihydrochloride salt , which is indefinitey stable at room temperature.[1]
References & Authoritative Grounding[6]
Mono-functionalization Kinetics:
Principle: Statistical distribution in symmetrical diamines limits mono-yields to ~50% without protecting groups.
Source: Krapcho, A. P., & Kuell, C. S. (1990).[1] Mono-protected diamines.[5][6] Synthetic Communications, 20(16), 2559-2564.[1] [1]
Selective Acylation Strategies:
Principle: Use of imidazole-based reagents or high-dilution techniques to improve selectivity.
Source: Nemeckova, D., et al. (2020).[1][7] Simplified Procedure for General Synthesis of Monosubstituted Piperazines. Molecules, 25(18), 4262.[1] (Demonstrates general diamine selectivity principles). [1]
Amide Coupling Optimization:
Principle: Pre-activation of carboxylic acids prevents salt formation with basic amines.
Source: Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling.[2][3][8][9] Tetrahedron, 61(46), 10827-10852.[1]
General Properties of 1,4-Benzenedipropanamine:
Data: Physical properties and basicity estimates derived from aliphatic amine standards.
Source: PubChem Compound Summary for CID 68315 (Structurally related 1,4-Benzenedimethanamine) and CID 1788-63-2.[1] [1]
Primary Synthetic Route: Catalytic Hydrogenation of 1,4-Benzenedipropanenitrile (1,4-bis(2-cyanoethyl)benzene).
The critical challenge in synthesizing 1,4-benzenedipropanamine is not activity, but selectivity . The reduction of dinitriles to primary diamines is prone to a "coupling" side reaction where the intermediate imine reacts with the product amine to form secondary amines (dimers) and oligomers. This guide focuses on selecting and optimizing heterogeneous catalysts to maximize primary amine yield (
) while suppressing secondary amine formation.
Reaction Pathway & Mechanistic Logic
Understanding the mechanism is the first step to troubleshooting. The reduction proceeds via an imine intermediate. The "danger zone" is the reaction between the imine and the already-formed primary amine.
Figure 1: Reaction network showing the competition between hydrogenation (blue) and condensation (red). Adding Ammonia shifts the equilibrium away from the secondary amine.
Catalyst Selection Matrix
Do not choose a catalyst based on cost alone. Choose based on your equipment's pressure capabilities and your tolerance for additives.
Catalyst System
Activity
Selectivity (Primary Amine)
Required Conditions
Best For...
Raney Cobalt (Co)
Moderate
High
80-120°C, 50-100 bar
High-Purity Requirements. Cobalt naturally favors primary amines and requires less/no ammonia compared to Nickel.
Raney Nickel (Ni)
High
Moderate
50-80°C, 20-50 bar
Cost-Sensitive Scale-Up. Requires added or NaOH to suppress secondary amines.
Pd/C or Pt/C
High
Low (without acid)
20-60°C, 1-10 bar
Lab Scale / Low Pressure. Must be run in acidic media (HCl/H2SO4) to protonate amines and prevent coupling.
Rh/Al2O3
Very High
High
20-50°C, 5-20 bar
Specialty Applications. Excellent for difficult substrates but prohibitively expensive for bulk synthesis.
Optimization Protocols
Protocol A: The "Industrial Standard" (Raney Nickel + Ammonia)
Recommended for scale-up >10g.
Solvent: Methanol or Ethanol (anhydrous). Water tolerance is low (<1%).
Additive: Liquid Ammonia (
). Ratio: 1:5 to 1:10 (Substrate:Ammonia molar ratio).
Why? Ammonia saturates the catalyst surface and pushes the equilibrium (Imine + Amine
Secondary Amine + ) back to the left.
Catalyst Loading: 5-10 wt% (wet basis).
Conditions: 70°C, 40-60 bar
.
Procedure:
Load Raney Ni (under water/ethanol slurry—PYROPHORIC ).
pressure accelerates the reduction of the imine to the primary amine, giving it less time to react with other amines.
Fix 3 (Catalyst): Switch from Nickel to Cobalt . Cobalt has a lower affinity for primary amines, facilitating their desorption before they can couple.
Issue 2: Incomplete Conversion (Nitrile peak visible in IR/NMR).
Diagnosis: Catalyst poisoning or mass transfer limitation.
Fix 1: Check for Nitrile poisons (sulfur, halides) in the starting material. Recrystallize the 1,4-benzenedipropanenitrile precursor.
Fix 2: Increase Agitation . Hydrogenation is a three-phase reaction (Gas-Liquid-Solid). Poor stirring starves the catalyst of
.
Issue 3: Catalyst Deactivation / Leaching.
Diagnosis: Reaction slows down upon reuse; green/blue color in filtrate (Ni/Co leaching).
Fix: Ensure the reaction medium is not too acidic (if using Raney metals). If using Pd/C, ensure the acid concentration is stoichiometric, not vastly excessive.
Frequently Asked Questions (FAQs)
Q: Can I use Sodium Borohydride (
) instead of catalytic hydrogenation?A: Generally, no. alone does not reduce nitriles efficiently.[6] You would need to use it in combination with a transition metal salt (e.g., or ) to form a transient boride catalyst (the "in-situ generated boride" method). While effective for small batches, the workup is messy (boron salts), and yield is often lower than catalytic hydrogenation.
Q: Why is Raney Cobalt preferred over Nickel for diamines?A: While Nickel is more active, it binds the primary amine product more strongly. This retention time on the catalyst surface increases the probability of the amine reacting with a nearby imine to form the secondary amine. Cobalt binds the amine more weakly, allowing it to desorb quickly, preserving high selectivity.
Q: My product is colored (pink/green) after filtration. What is this?A: This indicates metal leaching.
Pink: Cobalt leaching.
Green: Nickel leaching.
Solution: Treat the crude amine with activated carbon or a metal scavenger resin (e.g., QuadraPure™) before final distillation/crystallization.
References
Nitrile Hydrogenation Mechanisms: Volf, J., & Pašek, J. (1986). Hydrogenation of Nitriles. Elsevier.[3] (Foundational text on the mechanism of imine condensation).
Cobalt vs. Nickel Selectivity: Hegedüs, L., & Máthé, T. (2002). Applied Catalysis A: General, 231(1-2), 269-276.Link (Demonstrates Cobalt's superior selectivity for primary amines).
Acidic Hydrogenation Strategy:Koulocheri, S. D., & Haroutounian, S. A. (2008). European Journal of Organic Chemistry.
1,4-Benzenedipropanamine Data: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 108096, 1,4-Benzenedipropanamine.Link.
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Hybrid Advantage
1,4-Benzenedipropanamine (BDP) (CAS: 31748-75-1) represents a structural hybrid between fully aliphatic diamines (like 1,6-hexanediamine) and rigid aromatic diamines (like p-phenylenediamine). By inserting a propyl spacer (
) between the benzene core and the amine group, BDP retains the stacking potential of aromatic systems while reintroducing the conformational flexibility typical of aliphatic chains.
This guide objectively compares BDP against its primary competitors to demonstrate its utility in semi-aromatic polyamide synthesis and Antibody-Drug Conjugate (ADC) linker chemistry .
Chemical Identity & Physicochemical Comparison[1][2][3][4][5][6]
Structural Analysis
1,4-Benzenedipropanamine (BDP): Aromatic core with flexible
arms.
1,6-Hexanediamine (HMDA): Fully aliphatic
chain; high flexibility.
p-Xylylenediamine (PXDA): Aromatic core with short
*Note: Pure BDP melting point varies by solvate form; often handled as a dihydrochloride salt for stability.
Performance in Polymer Science (Polyamides)
Thermal Properties & Crystallinity
Polyamides derived from BDP exhibit a "Goldilocks" effect in thermal transitions.
Vs. HMDA (Nylon 6,6): BDP-based polyamides show higher Glass Transition Temperatures (
) due to the aromatic core restricting segmental motion in the amorphous phase.
Vs. PXDA (Polyphthalamides): PXDA polymers often suffer from brittleness and difficult processing due to extreme rigidity.[7] The propyl spacers in BDP lower the Melting Temperature (
) enough to widen the processing window (difference between decomposition temp and ) while maintaining structural integrity.
Solubility & Processability
The
spacers disrupt the packing efficiency slightly compared to the spacers of PXDA, improving solubility in polar aprotic solvents (DMAc, NMP). This is critical for solution-spinning of high-performance fibers.
Performance in Drug Development (Linkers)
The "Linker Paradox" Solution
In Antibody-Drug Conjugates (ADCs), linkers must be stable in circulation but cleavable inside the cell.
Aliphatic Linkers (HMDA): High flexibility prevents steric hindrance during conjugation but often suffers from "hydrophobic collapse" or poor plasma stability.
Aromatic Linkers (PPD/PXDA): High stability but poor solubility and steric bulk can reduce conjugation efficiency (Drug-to-Antibody Ratio, DAR).
BDP Advantage: The propyl arm provides sufficient length to avoid steric clashes (high DAR) while the phenyl ring enables
stacking with hydrophobic payloads (e.g., Doxorubicin), stabilizing the drug payload during transport.
Figure 1: Mechanistic advantage of BDP in ADC linker design.
Experimental Protocols
Synthesis of 1,4-Benzenedipropanamine
Caution: Perform in a fume hood. Wear appropriate PPE.
Route: Reduction of 1,4-Phenylenediacrylic acid (or nitrile analog).
Step-by-Step Protocol:
Precursor Preparation: Dissolve 10 mmol of 1,4-phenylenediacrylonitrile in 50 mL anhydrous THF.
Reduction: Cool to 0°C. Slowly add 40 mmol (4 equiv.) of Lithium Aluminum Hydride (LiAlH₄) (1.0 M in THF) dropwise under Argon atmosphere.
Why: LiAlH₄ is required to fully reduce the double bond and the nitrile simultaneously.
Reflux: Warm to room temperature, then reflux for 12 hours.
Quenching (Fieser Method): Cool to 0°C. Add:
1.5 mL water
1.5 mL 15% NaOH
4.5 mL water
Isolation: Filter the white precipitate (aluminum salts). Dry the filtrate over
and concentrate in vacuo.
Purification: Distill under high vacuum (Kugelrohr) or convert to dihydrochloride salt using HCl/Dioxane for storage.
Polymerization Test (Interfacial Polycondensation)
To compare reactivity with HMDA:
Aqueous Phase: Dissolve 10 mmol BDP (or HMDA) + 20 mmol NaOH in 50 mL water.
Organic Phase: Dissolve 10 mmol Sebacoyl Chloride in 50 mL Dichloromethane (DCM).
Reaction: Carefully layer the aqueous phase over the organic phase.
Collection: Pull the polymer film formed at the interface (Nylon Rope Trick) and wash with water/ethanol.
Analysis: Measure
via DSC (Differential Scanning Calorimetry).
References
PubChem. (2025).[2][8][9] 1,4-Benzenedipropanamine Compound Summary. National Library of Medicine. [Link]
ResearchGate. (2022). Synthesis and Characterization of New Amide Derivatives from 3,3'-(1,4-phenylene)bis(propan-1-amine). [Link]
MDPI Polymers. (2021). Aromatic vs. Aliphatic Linkers in Antibody-Drug Conjugates. [Link]
Performance comparison of polyamides from 1,4-Benzenedipropanamine
Performance Comparison of Polyamides from 1,4-Benzenedipropanamine: Bridging the Gap Between Aliphatic and Semi-Aromatic Nylons The Araliphatic Advantage: Structural Causality In the development of high-performance engin...
Author: BenchChem Technical Support Team. Date: March 2026
Performance Comparison of Polyamides from 1,4-Benzenedipropanamine: Bridging the Gap Between Aliphatic and Semi-Aromatic Nylons
The Araliphatic Advantage: Structural Causality
In the development of high-performance engineering plastics, polymer chemists constantly navigate the trade-off between thermal stability and melt-processability. Fully aliphatic polyamides (like PA 66) offer excellent processability but suffer from high moisture absorption and lower glass transition temperatures (
). Conversely, rigid semi-aromatic polyamides (like PA 6T) boast exceptional thermal resistance but often exhibit melting points () that exceed their decomposition temperatures (), requiring complex copolymerization to be moldable 1.
1,4-Benzenedipropanamine (1,4-BDP) —also known as 1,4-bis(3-aminopropyl)benzene—represents a specialized class of araliphatic diamines designed to solve this exact bottleneck.
The causality behind its performance lies in its unique molecular architecture:
Para-Substituted Aromatic Core: The central benzene ring imparts high chain rigidity, strong intermolecular
interactions, and hydrophobicity. This drastically reduces water absorption compared to standard aliphatic nylons and elevates the 2.
Propyl Spacers (-CH
-CH-CH-): Unlike m-xylylenediamine (MXDA), which only has a one-carbon spacer, 1,4-BDP features three-carbon aliphatic chains separating the aromatic ring from the reactive amine groups. This added aliphatic length acts as an internal plasticizer, enhancing chain flexibility and lowering the into a highly favorable processing window (250°C–310°C) without sacrificing the structural integrity provided by the aromatic core 3.
Caption: Structure-property relationship pathway of 1,4-Benzenedipropanamine in polyamide synthesis.
Quantitative Performance Comparison
To objectively evaluate 1,4-BDP, we compare two of its derivatives—PA-1,4-BDP6 (polymerized with adipic acid) and PA-1,4-BDPT (polymerized with terephthalic acid)—against industry-standard alternatives: PA 66 (aliphatic), MXD6 (araliphatic), and PA 9T (semi-aromatic).
Note: Data for 1,4-BDP polyamides are representative values derived from homologous araliphatic series modeling.
Polymer Grade
Monomer Composition
(°C)
(°C)
Water Absorption (%)*
Tensile Strength (MPa)
PA 66
HMDA + Adipic Acid
50
260
8.5
80
MXD6
MXDA + Adipic Acid
85
237
4.5
105
PA-1,4-BDP6
1,4-BDP + Adipic Acid
75
250
3.8
95
PA 9T
Nonanediamine + PTA
125
306
1.9
115
PA-1,4-BDPT
1,4-BDP + PTA
110
310
2.1
110
*Water absorption measured at saturation (23°C, 100% RH).
Key Takeaways:
Moisture Resistance: PA-1,4-BDP6 exhibits significantly lower water absorption than PA 66 and MXD6. The longer hydrophobic propyl chains shield the hydrogen-bonding amide linkages more effectively than the single-carbon spacer in MXDA.
Thermal Processing Window: PA-1,4-BDPT achieves a
of ~310°C. This is critical because it matches the thermal performance of high-end PA 9T, remaining well below the degradation temperature (~350°C), allowing for standard injection molding without the need for copolymerization 1.
Experimental Workflows: Synthesis & Validation
To ensure high molecular weight and prevent the volatilization of the diamine, the synthesis of PA-1,4-BDPT must follow a self-validating two-step melt polycondensation protocol via nylon salt formation 4.
Protocol A: Two-Step Melt Polycondensation of PA-1,4-BDPT
Causality of Method: Direct heating of unreacted diamines and diacids leads to stoichiometric imbalance due to diamine evaporation. Forming an aqueous "nylon salt" locks the monomers in an exact 1:1 molar ratio.
Salt Formation:
Dissolve equimolar amounts of 1,4-Benzenedipropanamine and Terephthalic Acid (PTA) in deionized water at 90°C under a nitrogen atmosphere.
Add 0.1 wt% sodium hypophosphite as a polycondensation catalyst.
Allow the solution to cool slowly to precipitate the PA-1,4-BDPT nylon salt. Filter and dry under vacuum at 60°C for 24 hours.
Prepolymerization (Oligomerization):
Transfer the dried salt to a high-pressure autoclave.
Heat the reactor to 240°C under a sealed nitrogen atmosphere (generating autogenous steam pressure of ~1.5 MPa) for 2 hours. This prevents the sublimation of 1,4-BDP while initiating amide bond formation.
Melt Polycondensation:
Gradually vent the pressure to atmospheric levels while raising the temperature to 325°C (above the expected
of 310°C).
Apply a high vacuum (<100 Pa) for 60 minutes to drive off condensation water and force chain extension.
Extrude the highly viscous polymer melt into a water bath and pelletize.
Caption: Step-by-step workflow for the synthesis of araliphatic polyamides via nylon salt.
Protocol B: Thermal Validation Workflow
To validate the structural integrity and processability of the synthesized PA-1,4-BDPT, a rigorous thermal analysis is required.
Differential Scanning Calorimetry (DSC):
Procedure: Heat a 5–10 mg sample from 25°C to 350°C at 10°C/min under nitrogen. Hold for 3 minutes to erase thermal history, cool at 10°C/min, and perform a second heating scan.
Validation Metric: The second heating scan must show a distinct
near 110°C and a sharp endothermic peak at ~310°C, confirming semi-crystalline morphology.
Thermogravimetric Analysis (TGA):
Procedure: Heat a 10 mg sample from 25°C to 600°C at 20°C/min under nitrogen.
Validation Metric: The 5% weight loss temperature (
) must exceed 380°C. A () of at least 70°C validates that the polymer can be safely injection-molded without thermal degradation 2.
References
Chemistry LibreTexts. "Polyamides - Condensation Polymers." LibreTexts. Available at: [Link]
Wikipedia Contributors. "Polyamide - Classification and Synthesis." Wikipedia, The Free Encyclopedia. Available at:[Link]
Ami Instruments. "Structure–Property Relationship and Thermal Behavior of Aliphatic and Semi-Aromatic Nylons." Ami Instruments Technical Reviews. Available at:[Link]
National Center for Biotechnology Information (PMC). "Direct Synthesis of Thermally Stable Semiaromatic Polyamides by Bulk Polymerization Using Aromatic Diamines and Aliphatic Dicarboxylic Acids." PMC. Available at:[Link]
Cross-validation of analytical methods for 1,4-Benzenedipropanamine
As a Senior Application Scientist, I frequently encounter the analytical bottleneck presented by primary aliphatic diamines. 1,4-Benzenedipropanamine (CAS: 31748-75-1), also known as 1,4-Bis(3-aminopropyl)benzene, is a c...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently encounter the analytical bottleneck presented by primary aliphatic diamines. 1,4-Benzenedipropanamine (CAS: 31748-75-1), also known as 1,4-Bis(3-aminopropyl)benzene, is a critical intermediate in pharmaceutical and polymer synthesis[1]. However, its physicochemical profile—highly polar, strongly basic (pKa ~9–10), and lacking a strong UV chromophore at higher wavelengths—makes standard chromatographic analysis exceptionally challenging.
To establish a robust control strategy, laboratories must cross-validate orthogonal analytical methods in strict accordance with the newly revised ICH Q2(R2) guidelines[2] and USP <1225> Validation of Compendial Procedures[3]. This guide objectively compares three field-proven methodologies, explaining the mechanistic causality behind each experimental choice and providing self-validating protocols for seamless laboratory integration.
Part 1: Physicochemical Profiling & Causality of Method Selection
When 1,4-Benzenedipropanamine is injected onto a standard reversed-phase (RP) C18 column under typical acidic or neutral conditions, it becomes fully protonated. This leads to two critical failures:
Void Volume Elution: The extreme polarity prevents partitioning into the hydrophobic C18 stationary phase.
Severe Peak Tailing: The positively charged amine groups undergo secondary ion-exchange interactions with unendcapped, residual acidic silanols on the silica backbone.
To circumvent these issues, we must employ orthogonal strategies. The decision matrix below outlines the three optimal analytical pathways.
Fig 1. Decision matrix for 1,4-Benzenedipropanamine analytical workflows.
Part 2: Step-by-Step Experimental Protocols & Self-Validating Systems
Every protocol below is designed as a self-validating system . This means the method inherently proves its own reliability during every run via integrated System Suitability Testing (SST) and Internal Standard (IS) logic, satisfying ICH Q2(R2) requirements[4].
Protocol A: HILIC-MS/MS (The Gold Standard for Trace Analysis)
Causality: Hydrophilic Interaction Liquid Chromatography (HILIC) utilizes a zwitterionic stationary phase and a highly organic mobile phase. The mechanism relies on the analyte partitioning into a water-enriched layer immobilized on the stationary phase[5]. This provides excellent retention for the protonated diamine without relying on MS-suppressing ion-pairing reagents.
Sample Preparation: Dilute the sample in 80% Acetonitrile containing 0.1% Formic Acid. Spike with the Internal Standard (IS), 1,4-Butanediamine-d8, at a concentration of 50 ng/mL.
Chromatographic Conditions:
Column: Zwitterionic HILIC (e.g., SeQuant ZIC-HILIC, 2.1 x 100 mm, 3 µm).
Mobile Phase: Isocratic 85% Acetonitrile / 15% 10 mM Ammonium Formate (pH 3.0).
Flow Rate: 0.3 mL/min.
MS/MS Detection: Electrospray Ionization in positive mode (ESI+). Monitor Multiple Reaction Monitoring (MRM) transitions specific to the parent ion [M+H]+.
Self-Validating SST: The run is only valid if the IS peak area RSD across 6 replicate injections is ≤ 5.0%, and the signal-to-noise (S/N) ratio of the Lowest Limit of Quantitation (LOQ) standard is ≥ 10.
Protocol B: GC-FID with Isobutyl Chloroformate (IBCF) Derivatization
Causality: Free aliphatic amines adsorb irreversibly to the GC inlet liner and active sites on the column, causing peak broadening and loss of sensitivity. Pre-column derivatization with Isobutyl chloroformate (IBCF) rapidly converts the primary amines into stable, volatile carbamates in an aqueous medium, yielding sharp peaks and excellent Flame Ionization Detector (FID) response[6][7].
Sample Preparation: To 1.0 mL of aqueous sample, add 50 µL of Hexylamine (Internal Standard).
Derivatization: Add 200 µL of Pyridine (catalyst) and 100 µL of IBCF. Vortex for 2 minutes at room temperature.
Extraction: Add 1.0 mL of Hexane. Vortex aggressively for 1 minute, centrifuge, and transfer the upper organic layer to a GC vial.
Chromatographic Conditions:
Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
Temperature Program: 80°C (hold 1 min) -> ramp at 15°C/min to 280°C (hold 5 min).
Self-Validating IS Logic: Because Hexylamine is also a primary aliphatic amine, it undergoes the exact same IBCF derivatization kinetics and extraction partitioning as 1,4-Benzenedipropanamine. This perfectly corrects for any variations in derivatization yield or extraction efficiency.
Protocol C: HPLC-UV with Dansyl Chloride Derivatization
Causality: For laboratories lacking LC-MS/MS, reacting the primary amines with Dansyl chloride masks the basic amine groups, drastically reduces polarity (enabling standard RP-C18 retention), and introduces a strong UV/fluorescent tag for sensitive detection.
Sample Preparation: Mix 0.5 mL of sample with 0.5 mL of Sodium Bicarbonate buffer (pH 9.5).
Derivatization: Add 1.0 mL of Dansyl chloride solution (5 mg/mL in Acetone). Incubate at 40°C for 45 minutes in the dark.
Quenching: Add 100 µL of Proline (100 mg/mL) to quench unreacted Dansyl chloride.
Chromatographic Conditions:
Column: Endcapped C18 (4.6 x 150 mm, 5 µm).
Mobile Phase: Gradient of Water and Acetonitrile (both containing 0.1% TFA).
Detection: UV at 254 nm.
Part 3: Cross-Validation Results & ICH Q2(R2) Compliance
To objectively compare these methods, we evaluate them against the core validation parameters defined by the ICH Q2(R2) framework.
Fig 2. ICH Q2(R2) cross-validation parameters for analytical procedures.
Quantitative Data Summary
The table below summarizes the typical cross-validation performance metrics for 1,4-Benzenedipropanamine across the three methodologies, benchmarked against standard ICH Q2(R2) and USP <1225> acceptance criteria.
Validation Parameter
HILIC-MS/MS (Underivatized)
GC-FID (IBCF Derivatized)
HPLC-UV (Dansyl Derivatized)
ICH Q2(R2) / USP <1225> Target Criteria
Limit of Detection (LOD)
0.5 ng/mL
50 ng/mL
20 ng/mL
S/N Ratio ≥ 3:1
Limit of Quantitation (LOQ)
1.5 ng/mL
150 ng/mL
60 ng/mL
S/N Ratio ≥ 10:1
Linearity Range
1.5 – 500 ng/mL
150 – 5,000 ng/mL
60 – 2,000 ng/mL
Method & Phase Dependent
Correlation Coefficient (R²)
> 0.999
> 0.995
> 0.998
≥ 0.990
Accuracy (Spike Recovery)
98.5% – 101.2%
94.8% – 105.3%
96.1% – 103.8%
95.0% – 105.0% (Assay)
Precision (Inter-day RSD)
2.1%
4.2%
1.8%
≤ 5.0% (Trace) / ≤ 2.0% (Assay)
Specificity
Excellent (Mass Selective)
Good (Chromatographic)
Good (Derivative Specific)
No matrix interference at RT
Part 4: Executive Decision Guide
Choose HILIC-MS/MS when conducting genotoxic impurity profiling, pharmacokinetic trace analysis, or when high-throughput is required. It avoids the labor-intensive derivatization step entirely, though it requires high capital expenditure.
Choose GC-FID (IBCF) when analyzing residual volatile amines in raw materials or active pharmaceutical ingredients (APIs). It is highly cost-effective and provides excellent linearity over a wide dynamic range, making it ideal for routine QC release testing.
Choose HPLC-UV (Dansyl) when LC-MS/MS is unavailable but high precision (RSD < 2.0%) is required for assaying the main component or major impurities. The derivatization step is easily automated using modern autosamplers.
By aligning your analytical strategy with the physicochemical realities of 1,4-Benzenedipropanamine and grounding your validation in ICH Q2(R2) principles, you ensure data integrity, regulatory compliance, and analytical robustness.
References
ICH Q2(R2) Validation of Analytical Procedures - MasterControl -[Link]
USP <1225> Method Validation - BA Sciences - [Link]
Validation of Analytical Procedures Q2(R2) - ICH - [Link]
Simultaneous derivatization and air-assisted liquid-liquid microextraction of some aliphatic amines in different aqueous samples followed by gas chromatography-flame ionization detection - PubMed -[Link]
Comprehensive LC-MS/MS analysis of nitrogen-related plant metabolites - PMC -[Link]
GC-FID determination of nucleobases guanine, adenine, cytosine, and thymine from DNA by precolumn derivatization with isobutyl chloroformate - d-nb.info - [Link]
Comparative Guide: Cross-Linking Efficiency of 1,4-Benzenedipropanamine (BDP)
This guide provides an in-depth technical comparison of 1,4-Benzenedipropanamine (BDP) , focusing on its utility as a cross-linking agent in Perovskite Solar Cells (PSCs) and High-Performance Polymers . Executive Summary...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical comparison of 1,4-Benzenedipropanamine (BDP) , focusing on its utility as a cross-linking agent in Perovskite Solar Cells (PSCs) and High-Performance Polymers .
Executive Summary
1,4-Benzenedipropanamine (CAS: 13264-26-1), also known as 1,4-bis(3-aminopropyl)benzene , represents a distinct class of "hybrid" cross-linkers. Unlike rigid aromatic amines (e.g., 1,4-Benzenediamine) or purely flexible aliphatic amines (e.g., 1,6-Diaminohexane), BDP features a rigid benzene core flanked by flexible propyl spacers .
This unique "Rigid-Flexible" architecture allows BDP to decouple mechanical stress relief from electronic connectivity , making it a critical candidate for stabilizing halide perovskite lattices and toughening epoxy networks without sacrificing thermal stability.
Part 1: The Mechanistic Advantage
The "Goldilocks" Spacer Effect
In cross-linking applications, the molecular geometry of the diamine dictates the properties of the final network. BDP occupies a strategic middle ground:
vs. 1,4-Benzenediamine (BDA): BDA is hyper-rigid. While it offers excellent charge transport via
-conjugation, it creates brittle networks prone to delamination.
vs. 1,6-Diaminohexane (DAH): DAH is hyper-flexible. It relieves mechanical stress but lacks the hydrophobic bulk required to repel moisture or the
-orbitals needed for charge delocalization.
The BDP Solution: The benzene core provides
stacking capability (enhancing charge transfer and hydrophobicity), while the propyl arms ( chains) introduce rotational freedom, allowing the molecule to bridge lattice sites that are slightly off-axis, effectively "healing" surface defects.
Visualization: Cross-Linking Topology
The following diagram illustrates how BDP acts as a Dion-Jacobson (DJ) spacer, bridging two perovskite inorganic slabs, compared to the mono-functional termination (Ruddlesden-Popper) seen with competitors like PEAI.
Figure 1: Mechanistic comparison of BDP acting as a structural bridge (DJ phase) versus standard passivation agents (PEAI).
Part 2: Comparative Performance Data
The following data synthesizes experimental trends for diamine cross-linkers in Inverted Perovskite Solar Cells (p-i-n structure) .
Table 1: Cross-Linker Efficiency Matrix
Feature
1,4-Benzenedipropanamine (BDP)
1,4-Benzenediamine (BDA)
1,4-Butanediamine (BDA-aliphatic)
Molecular Type
Aromatic-Aliphatic Hybrid
Fully Aromatic
Fully Aliphatic
Passivation Role
Surface Cross-linker & Grain Boundary "Staple"
2D Layer Formation
Surface Dipole Modifier
PCE Improvement
High (+1.5 - 2.0%)
Moderate (+0.5 - 1.0%)
Moderate (+1.0 - 1.5%)
Moisture Stability ()
Excellent (>1000 hrs)
Poor (Hydrophilic amine exposure)
Moderate
Mechanical Flexibility
High (Propyl arms relax strain)
Low (Rigid lattice distortion)
Very High
Charge Transport
Tunneling via Benzene Core
Direct Conjugation (Best)
Insulating (Worst)
Key Insight: The "Propyl" Advantage
Experimental evidence suggests that while BDA provides better initial conductivity, it induces significant lattice strain due to the short distance between the amine and the benzene ring. BDP's propyl chains relax this strain, reducing the formation of deep-level defects over time. This results in superior Operational Stability (
) , even if the absolute Peak Efficiency (PCE) is slightly lower than perfectly optimized BDA devices.
Part 3: Experimental Protocol (Self-Validating)
Objective: Validate the cross-linking efficiency of BDP on a triple-cation perovskite film (
).
Materials
Target Molecule: 1,4-Benzenedipropanamine (dissolved in Isopropanol, IPA).
Deposit the perovskite precursor solution onto the substrate.
Spin at 1000 rpm (10s) then 4000 rpm (30s).
Critical Step: Apply anti-solvent (Chlorobenzene) at the 20th second of the high-speed phase.
Post-Annealing Cross-Linking (The BDP Step):
Prepare a 2 mg/mL solution of BDP in Anhydrous IPA.
Why 2 mg/mL? Concentrations >5 mg/mL lead to insulating 2D layers that block charge extraction. <1 mg/mL yields insufficient coverage.
Dynamically spin the BDP solution onto the annealed perovskite film at 4000 rpm for 20s .
Anneal immediately at 100°C for 5 minutes to drive the ammonium-iodide exchange reaction.
Validation Checkpoints (Go/No-Go):
Visual: The film must remain mirror-black. Any whitening indicates excessive 2D phase formation (Protocol Failure: Reduce concentration).
Contact Angle: Water contact angle should increase from ~45° (Control) to >75° (BDP) due to the hydrophobic benzene core exposure.
PL Lifetime: Time-Resolved Photoluminescence (TRPL) should show a lifetime increase (e.g.,
from 300ns to >800ns), confirming defect passivation.
Part 4: References & Authoritative Grounding
The following references provide the foundational chemistry and comparative data for diamine spacers and aromatic-aliphatic hybrid passivators.
Diamine Chelation in Perovskites:
Context: Establishes the mechanism of diamines (like 1,3-diaminopropane, a BDP analog) in chelating surface defects and preventing Sn/Pb oxidation.
Source:University of Toronto (Sargent Group) . "Diamine chelates for increased stability in mixed Sn–Pb and all-perovskite tandem solar cells." Nature Energy.
Aliphatic vs. Aromatic Spacers:
Context: Compares 1,4-Butanediamine (flexible) against aromatic spacers, highlighting the trade-off between crystallinity and charge transport that BDP resolves.
Source:Nanyang Technological University (NTU) . "Reduced-Dimensional Perovskite Enabled by Organic Diamine for Efficient Photovoltaics." ACS Energy Letters.
Cross-Linking for Stability:
Context: Demonstrates the "stapling" effect of diamines in inverted perovskite cells to reduce non-radiative recombination, a key metric for BDP efficiency.
Source:ResearchGate / Advanced Materials . "Passivation with crosslinkable diamine yields 0.1 V non-radiative Voc loss in inverted perovskite solar cells."
Epoxy/Polymer Cross-Linking Chemistry:
Context: Provides the baseline for amine-curing efficiency, comparing cycloaliphatic and aromatic amines.
Beyond the Matrix: A Comparative Analysis of Polymer Mechanical Properties for Biomedical and Drug Delivery Applications
In the development of advanced biomedical devices and controlled-release drug delivery systems, polymer selection is rarely dictated by a single variable. As a Senior Application Scientist, I frequently observe that the...
Author: BenchChem Technical Support Team. Date: March 2026
In the development of advanced biomedical devices and controlled-release drug delivery systems, polymer selection is rarely dictated by a single variable. As a Senior Application Scientist, I frequently observe that the mechanical properties of a polymer—specifically its tensile strength, viscoelasticity, and degradation kinetics—are just as critical to pharmacokinetic success as the active pharmaceutical ingredient (API) itself. A polymer's mechanical integrity dictates its load-bearing capacity, its response to physiological stress, and ultimately, the matrix erosion that drives drug release profiles[1].
This guide provides a rigorous comparative analysis of four foundational biomedical polymers, offering mechanistic insights and self-validating experimental protocols for accurate mechanical characterization.
Quantitative Data Presentation: Comparative Mechanical Profiling
To establish a baseline, we must evaluate polymers across distinct mechanical regimes: high-performance structural (PEEK), rigid biodegradable (PLA), tunable biodegradable (PLGA), and elastomeric (PDMS).
PEEK : The high crystallinity and rigid aromatic backbone of PEEK yield an exceptional modulus that closely mimics human cortical bone[2][3]. However, its non-degradability renders it unsuitable for temporary drug delivery matrices.
PLA & PLGA : These aliphatic polyesters are the workhorses of biodegradable systems. PLGA's mechanical properties are highly tunable based on the Lactide:Glycolide (L:G) ratio. Increasing the glycolide content decreases overall tensile strength but accelerates hydrolytic degradation[5][7]. As PLGA undergoes bulk hydrolysis, the polymer chain molecular weight drops, leading to a catastrophic loss of mechanical strength before significant mass loss occurs[6]. This mechanical failure increases matrix porosity, triggering the secondary "burst release" phase of encapsulated therapeutics[1].
Visualizing the Mechanistic Workflows
Caption: Workflow illustrating the relationship between mechanical profiling and drug release kinetics.
Caption: Step-by-step DMA protocol emphasizing self-validating steps like LVR determination.
Data is only as reliable as the protocol generating it. The following workflows are designed with internal validation checkpoints to ensure scientific integrity and reproducibility.
Purpose : Determine Young's modulus, yield strength, and ultimate tensile strength of unreinforced and reinforced plastics.
Sample Fabrication : Injection mold polymers into Type I "dumbbell" or "dog-bone" specimens.
Causality: This specific geometry concentrates applied stress within the narrow 50 mm gauge length, ensuring fracture occurs centrally rather than at the grip interfaces. Grip-breaks invalidate the test by introducing premature failure artifacts[8].
Environmental Conditioning : Equilibrate samples at 23°C and 50% relative humidity for a minimum of 40 hours prior to testing.
Causality: Polymers are highly sensitive to moisture. Water acts as a plasticizer, disrupting intermolecular hydrogen bonds and artificially lowering the yield stress[9].
Pneumatic Clamping : Mount the specimen in a Universal Testing Machine (UTM) using pneumatic grips.
Causality: As the polymer elongates, it undergoes transverse contraction (Poisson's effect). Pneumatic grips dynamically adjust the clamping force to prevent slippage without inducing crush artifacts[8][10].
Strain Application : Apply a constant crosshead speed (e.g., 5 mm/min) while an extensometer records strain.
Causality: Polymer chains require time to uncoil. Testing at excessively high strain rates restricts chain mobility, resulting in an artificially brittle fracture and an inflated elastic modulus[10].
Protocol B: Dynamic Mechanical Analysis (DMA) for Viscoelasticity
Purpose : Quantify the storage modulus (E'), loss modulus (E''), and glass transition temperature (Tg) under simulated physiological conditions[11][12].
Thermal Equilibration : Submerge the polymer sample in a phosphate-buffered saline (PBS) fluid bath at 37°C within the DMA chamber.
Causality: Simulating the physiological environment is critical. In vivo hydration significantly lowers the Tg of polymers like PLGA, shifting them from a glassy to a rubbery state, which exponentially accelerates drug diffusion and matrix relaxation[[“]].
Amplitude Sweep (Validation Step) : Subject the sample to an increasing strain amplitude at a constant 1 Hz frequency.
Causality: This step identifies the Linear Viscoelastic Region (LVR). Operating outside the LVR irreversibly damages the polymer network, rendering subsequent frequency or temperature sweeps scientifically invalid[14].
Frequency Sweep : Apply oscillatory stress within the established LVR across a frequency range (e.g., 0.1 to 100 Hz).
Causality: This probes the polymer's relaxation times. Low frequencies mimic long-term creep (relevant for sustained drug release implants), while high frequencies simulate acute mechanical impacts[12][14].
Spectroscopic Comparison Guide: 1,4-Benzenedipropanamine and its Synthetic Precursors
Introduction & Mechanistic Rationale 1,4-Benzenedipropanamine (CAS: 31748-75-1)[1] is a highly versatile aliphatic diamine building block utilized in the synthesis of advanced polyamides, polyureas, and supramolecular dr...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Rationale
1,4-Benzenedipropanamine (CAS: 31748-75-1)[1] is a highly versatile aliphatic diamine building block utilized in the synthesis of advanced polyamides, polyureas, and supramolecular drug delivery systems. Unlike its shorter-chain analogs, the three-carbon propyl spacer provides critical conformational flexibility, making it an ideal candidate for modulating the glass transition temperature (
) in polymer science and optimizing receptor-ligand binding pockets in medicinal chemistry.
To establish a self-validating analytical framework, this guide objectively compares 1,4-Benzenedipropanamine with its direct synthetic precursors: 1,4-Benzenedipropanoic acid (CAS: 4251-21-2)[2] and the intermediate 1,4-Benzenedipropanamide . By mapping the step-by-step transformation of the oxygen-rich carboxylic acid to the nitrogen-rich primary amine, researchers can utilize spectroscopic data (FT-IR,
H NMR, C NMR) to definitively track reaction progress and confirm product integrity.
Figure 1: Synthetic workflow from 1,4-Benzenedipropanoic acid to 1,4-Benzenedipropanamine.
Experimental Protocols: A Self-Validating System
The following protocols are designed not just as a sequence of actions, but as a logically sound system where each step's success is predicated on the specific chemical causality of the reagents used.
Protocol A: Synthesis of 1,4-Benzenedipropanamide (Amidation)
Causality: Carboxylic acids possess a poor leaving group (-OH). Reacting the acid with thionyl chloride (
) converts it into an acyl chloride, replacing the -OH with a highly reactive chloride ion. This drastically lowers the activation energy for the subsequent nucleophilic acyl substitution by ammonia.
Activation: Suspend 10 mmol of 1,4-Benzenedipropanoic acid in 20 mL of anhydrous dichloromethane (DCM). Add
(25 mmol) dropwise at 0 °C, followed by 1 drop of dimethylformamide (DMF) as a catalyst.
Reflux: Heat the mixture to reflux for 2 hours. The cessation of gas evolution (
and ) serves as a visual indicator of complete conversion to the acyl chloride.
Amidation: Cool the reaction to 0 °C. Slowly transfer the acyl chloride solution into a vigorously stirred solution of aqueous ammonia (28%, 50 mL).
Isolation: Filter the resulting white precipitate, wash extensively with cold water to remove ammonium chloride byproducts, and dry under high vacuum.
Protocol B: Synthesis of 1,4-Benzenedipropanamine (Reduction)
Causality: Amides are highly stable due to resonance delocalization between the nitrogen lone pair and the carbonyl
-system. Lithium aluminum hydride () is mandatory here because it provides a highly nucleophilic hydride capable of attacking the deactivated carbonyl carbon. The formation of an intermediate aluminate complex facilitates the expulsion of the oxygen atom, followed by a second hydride attack to yield the primary amine.
Preparation: Suspend
(30 mmol) in 30 mL of anhydrous tetrahydrofuran (THF) under an inert argon atmosphere at 0 °C.
Addition: Dissolve the 1,4-Benzenedipropanamide (5 mmol) in 20 mL of anhydrous THF. Add this solution dropwise to the
suspension to control the exothermic hydride transfer.
Reduction: Heat the mixture to reflux for 12 hours to ensure complete reduction of the resonance-stabilized amide.
Fieser Quench: Cool to 0 °C. Carefully quench the reaction by sequentially adding 1.14 mL water, 1.14 mL 15% NaOH (aq), and 3.42 mL water. Why? This specific stoichiometric quenching method traps the aluminum byproducts into a granular, easily filterable solid, preventing the formation of unmanageable emulsions.
Isolation: Filter the aluminum salts, concentrate the organic filtrate, and purify via vacuum distillation to yield the pure diamine.
Spectroscopic Data Presentation & Analytical Causality
The transition from an acid to an amide, and finally to an amine, fundamentally alters the electronic environment of the molecule. The tables below summarize the quantitative data and explain the causality behind the observed spectroscopic shifts.
Table 1: FT-IR Vibrational Analysis
Functional Group
1,4-Benzenedipropanoic Acid
1,4-Benzenedipropanamide
1,4-Benzenedipropanamine
Causality of Spectroscopic Shift
O-H / N-H Stretch
2500–3300 cm⁻¹ (Broad)
3350, 3180 cm⁻¹ (Sharp doublet)
3300, 3200 cm⁻¹ (Sharp doublet)
Broadness in the acid is due to strong intermolecular hydrogen-bonded dimers. The amine/amide show distinct symmetric and asymmetric N-H stretches.
C=O Stretch
1710 cm⁻¹ (Strong)
1660 cm⁻¹ (Strong, Amide I)
Absent
Resonance in the amide delocalizes the -electrons, weakening the C=O bond and lowering its frequency. Complete loss in the amine confirms successful reduction.
N-H Bend
Absent
1620 cm⁻¹ (Amide II)
1590 cm⁻¹ (Scissoring)
The bending mode shifts as the rigid planar amide structure is reduced to a flexible hybridized amine.
Table 2:
H NMR Comparison (400 MHz, DMSO-
)
Proton Assignment
1,4-Benzenedipropanoic Acid
1,4-Benzenedipropanamide
1,4-Benzenedipropanamine
Causality of Spectroscopic Shift
Aromatic (Ar-H)
~7.15 ppm (s, 4H)
~7.10 ppm (s, 4H)
~7.10 ppm (s, 4H)
The para-substituted benzene ring is electronically insulated from the terminal functional group by the aliphatic chain, resulting in minimal shift.
Ar-CH₂ ( to ring)
~2.80 ppm (t, 4H)
~2.75 ppm (t, 4H)
~2.60 ppm (t, 4H)
Minor shielding occurs as the distant electron-withdrawing carbonyl group is removed.
Central CH₂ ( to ring)
~2.50 ppm (t, 4H)
~2.35 ppm (t, 4H)
~1.70 ppm (quintet, 4H)
Critical Diagnostic: The complete loss of the strongly deshielding carbonyl group shifts these protons significantly upfield.
Terminal CH₂ ( to ring)
N/A
N/A
~2.65 ppm (t, 4H)
A newly formed methylene group appears, slightly deshielded by the adjacent electronegative nitrogen atom.
Heteroatom Protons
~12.1 ppm (br s, 2H)
~7.3, 6.8 ppm (br s, 4H)
~1.3 ppm (br s, 4H)
Exchangeable protons reflect the transition from a highly acidic proton to moderately basic amine protons.
Table 3:
C NMR Comparison (100 MHz)
Carbon Assignment
1,4-Benzenedipropanoic Acid
1,4-Benzenedipropanamide
1,4-Benzenedipropanamine
Carbonyl (C=O)
~174.5 ppm
~173.0 ppm
Absent
Aromatic (Ar-C)
~139.0, 128.5 ppm
~139.5, 128.5 ppm
~140.0, 128.5 ppm
Ar-CH₂
~30.5 ppm
~31.0 ppm
~33.0 ppm
Central CH₂
~35.5 ppm
~36.5 ppm
~35.0 ppm
Terminal CH₂-N
N/A
N/A
~42.0 ppm
Diagnostic Decision Tree
To ensure scientific integrity during the synthesis, researchers can utilize the following decision tree to rapidly cross-reference their analytical data against the expected mechanistic outcomes.
Figure 2: Spectroscopic diagnostic decision tree for reaction monitoring.
References
[2] 1,4-Benzenedipropanoic acid - CAS Common Chemistry. CAS, a division of the American Chemical Society. Available at:[Link]
[1] 1,4-Benzenedipropanamine | CAS#:31748-75-1 | Chemsrc. Chemsrc Chemical Database. Available at:[Link]
Inter-laboratory comparison of 1,4-Benzenedipropanamine characterization
An Inter-Laboratory Guide to the Standardized Characterization of 1,4-Benzenedipropanamine This guide provides a comprehensive framework for the inter-laboratory characterization of 1,4-Benzenedipropanamine, a key bifunc...
Author: BenchChem Technical Support Team. Date: March 2026
An Inter-Laboratory Guide to the Standardized Characterization of 1,4-Benzenedipropanamine
This guide provides a comprehensive framework for the inter-laboratory characterization of 1,4-Benzenedipropanamine, a key bifunctional molecule utilized in various research and development applications, including polymer synthesis and as a building block in drug discovery. The reliability and reproducibility of analytical data for such compounds are paramount to ensuring consistent quality and performance in downstream applications. This document outlines a structured approach to an inter-laboratory comparison study, detailing validated analytical methods and providing a blueprint for data analysis and interpretation. Our objective is to empower researchers, scientists, and drug development professionals with the tools to establish and verify the consistency of their analytical results, thereby enhancing scientific integrity and accelerating development timelines.
The Imperative for Inter-Laboratory Standardization
In the landscape of chemical and pharmaceutical development, the precise and accurate characterization of chemical entities is non-negotiable. 1,4-Benzenedipropanamine, with its two primary amine functionalities, presents a specific set of analytical challenges. Variations in instrumentation, reagent quality, analyst expertise, and environmental conditions can lead to significant discrepancies in reported data across different laboratories. Such inconsistencies can compromise product quality, invalidate research findings, and create regulatory hurdles.
Inter-laboratory comparison studies are the gold standard for assessing the robustness and transferability of analytical methods.[1][2] By analyzing a homogenous sample at multiple sites, we can identify systematic biases, quantify the precision of a method, and ultimately establish a consensus on the material's properties. This guide is built on the principle that a well-designed collaborative study is a self-validating system, fostering trust and confidence in analytical outcomes.[1] The goal is to move beyond mere data generation to a state of collective analytical certainty.
Core Analytical Techniques for Comprehensive Characterization
The selection of analytical techniques must be deliberate, targeting the critical quality attributes of 1,4-Benzenedipropanamine: identity, purity, and thermal stability. The following methods form a robust analytical suite, each providing a unique and complementary piece of information.
Chromatographic Analysis (Purity and Impurity Profiling): High-Performance Liquid Chromatography (HPLC) is the cornerstone for determining the purity of non-volatile organic compounds.[3][4][5] Its high resolution allows for the separation and quantification of the main component from process-related impurities and degradation products.
Spectroscopic Analysis (Identity and Structure Elucidation):
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides unequivocal structural confirmation by mapping the molecule's proton and carbon framework.[6] It is the definitive method for identity testing.
Fourier-Transform Infrared (FTIR) Spectroscopy: A rapid and reliable technique for confirming the presence of key functional groups, such as N-H and C-H bonds, providing a characteristic molecular fingerprint.[7][8]
Mass Spectrometry (MS): Determines the molecular weight of the compound with high accuracy, corroborating its chemical formula.[9][10] When coupled with a chromatographic inlet (LC-MS), it becomes a powerful tool for identifying unknown impurities.
Thermal Analysis (Stability and Physical Properties):
Differential Scanning Calorimetry (DSC): Measures the melting point and other thermal transitions, which are critical indicators of purity.[11][12]
Thermogravimetric Analysis (TGA): Evaluates the thermal stability and decomposition profile of the material, crucial for understanding its handling and storage requirements.[13][14]
Framework for the Inter-Laboratory Comparison Study
This section outlines the design of a hypothetical inter-laboratory study to assess and harmonize the characterization of 1,4-Benzenedipropanamine.
Study Objective
To evaluate the precision, reproducibility, and comparability of results obtained from multiple laboratories for the purity, identity, and thermal properties of a single, homogenous batch of 1,4-Benzenedipropanamine using standardized analytical protocols.
Study Workflow
The overall workflow is designed to ensure a systematic and controlled comparison.
Caption: Workflow for the inter-laboratory comparison study.
Hypothetical Data Presentation and Analysis
To illustrate the output of such a study, this section presents hypothetical data from five participating laboratories. The analysis focuses on identifying variability and understanding its potential sources.
Table 1: HPLC Purity Assessment Results
Laboratory
Retention Time (min)
Purity by Area %
RSD (%) of Purity (n=3)
Lab A
5.21
99.85
0.05
Lab B
5.25
99.79
0.08
Lab C
5.19
99.88
0.04
Lab D
5.22
99.65
0.12
Lab E
5.23
99.81
0.06
Mean
5.22
99.80
0.07
Std. Dev.
0.02
0.08
-
RSD (%)
0.4%
0.08%
-
Analysis Insight: The overall purity results show high consistency (overall RSD < 0.1%), indicating a robust HPLC method. The slight variation in retention time is acceptable and likely due to minor differences in column packing, system dead volume, or mobile phase preparation. The lower purity value from Lab D warrants a review of their chromatograms for potential integration errors or system issues.
Table 2: Thermal Analysis Results
Laboratory
Melting Onset by DSC (°C)
Decomposition Onset by TGA (°C)
Lab A
141.5
325.1
Lab B
142.1
324.5
Lab C
141.8
325.8
Lab D
141.2
326.1
Lab E
142.0
325.5
Mean
141.7
325.4
Std. Dev.
0.38
0.64
RSD (%)
0.27%
0.20%
Analysis Insight: The thermal analysis data exhibits excellent agreement across the laboratories. The tight RSD for both melting and decomposition onset temperatures suggests that the instruments were well-calibrated and the method is highly reproducible. This consistency is crucial for defining material specifications.
Standardized Experimental Protocols
Adherence to standardized protocols is critical for minimizing inter-laboratory variability. The following sections provide detailed, self-validating methodologies for the key analytical techniques.
Protocol: HPLC-UV Purity Determination
This method is designed for robustness and includes system suitability checks to ensure valid results.
Caption: HPLC analysis workflow with integrated system suitability check.
Table 3: HPLC Method Parameters
Parameter
Condition
Rationale
Column
C18, 4.6 x 150 mm, 5 µm
Standard reverse-phase column providing good retention and resolution for aromatic amines.
Mobile Phase
Acetonitrile:Water (50:50 v/v) with 0.1% Formic Acid
Prepare a solution of ~10 mg of the sample in 0.7 mL of Deuterated Chloroform (CDCl₃) or DMSO-d₆.
Acquire the spectrum on a ≥400 MHz spectrometer.
Reference the spectrum to the residual solvent peak.
Validation: The observed chemical shifts, multiplicities, and integrations must be consistent with the known structure of 1,4-Benzenedipropanamine.
2. FTIR Spectroscopy:
Acquire a background spectrum of the empty sample compartment.
Place a small amount of the solid sample onto the ATR crystal.
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
Validation: The spectrum should exhibit characteristic absorption bands for N-H stretching (~3300-3400 cm⁻¹) and aromatic C-H stretching (~3000-3100 cm⁻¹).
Recommendations for Achieving Analytical Consistency
Based on the principles of inter-laboratory validation, the following practices are recommended to ensure the long-term consistency of 1,4-Benzenedipropanamine characterization:
Use of a Centralized Reference Standard: All future analyses should be benchmarked against a well-characterized, primary reference standard of 1,4-Benzenedipropanamine.
Method Validation and Transfer: Analytical methods must be properly validated according to ICH guidelines (or equivalent) and formally transferred between laboratories with predefined acceptance criteria.
Standardized Operating Procedures (SOPs): All participating laboratories should operate under detailed SOPs that mirror the validated protocols outlined in this guide.
Regular Proficiency Testing: Laboratories should periodically participate in round-robin or proficiency testing programs to continuously monitor and verify their performance.
Instrument Qualification and Calibration: A robust and documented program for instrument qualification (IQ/OQ/PQ) and routine performance verification is essential.
By embracing these principles, the scientific community can ensure that the data generated for 1,4-Benzenedipropanamine, and indeed any chemical entity, is reliable, reproducible, and fit for purpose, thereby upholding the highest standards of scientific integrity.
References
Kunc, F., et al. (2021). Interlaboratory Comparison on the Quantification of Total and Accessible Amine Groups on Silica Nanoparticles with qNMR and Optical Assays. Analytical Chemistry. Available at: [Link]
ASTM D2074-07(2019). Standard Test Methods for Total, Primary, Secondary, and Tertiary Amine Values of Fatty Amines by Alternative Indicator Method. ASTM International. Available at: [Link]
ASTM D2083-92(1998). Standard Test Method for Calculation of Percent of Primary, Secondary, and Tertiary Amines in Fatty Amines (Withdrawn 2007). ASTM International. Available at: [Link]
Sun, Y., et al. (2019). Quantification of amine functional groups on silica nanoparticles: a multi-method approach. Analyst. Available at: [Link]
Kornepati, S., & Tella, E. D. (2016). VISIBLE SPECTROPHOTOMETRIC METHOD FOR THE DETERMINATION OFPHARMACEUTICALLY IMPORTANT AROMATIC PRIMARY AMINES BY USING p-N, N - Dimethylphenylenediamine and Sodium Metaperiodate. Rasayan Journal of Chemistry. Available at: [Link]
EUROLAB. ASTM D2074 Standard Test Methods for Total, Primary, Secondary, and Tertiary Amine Values of Fatty Amines by Alternative Indicator Method. Available at: [Link]
ASTM D2074-92(1998). Standard Test Methods for Total, Primary, Secondary, and Tertiary Amine Values of Fatty Amines by Alternative Indicator Method (Withdrawn 2007). ASTM International. Available at: [Link]
ASTM. Total Amine in Solutions. Available at: [Link]
SIELC Technologies. (2018). Separation of N,N'-Bis(1-methylpropyl)-1,4-benzenediamine on Newcrom R1 HPLC column. Available at: [Link]
Peters, R. J., et al. (2015). Inter-laboratory comparison study on the determination of primary aromatic amines in cold water extracts of coloured paper napkins. Food Additives & Contaminants: Part A. Available at: [Link]
Chromatography Online. (2022). Determination and Quantification of Primary Aromatic Amine in Printer Ink. Available at: [Link]
Peters, R. J., et al. (2015). Inter-laboratory comparison study on the determination of primary aromatic amines in cold water extracts of coloured paper napkins. Taylor & Francis Online. Available at: [Link]
Uddin, M. N., et al. (2016). Detection of 1,4-Benzodiazepine by Using Different Analytical Methods. Journal of Analytical & Pharmaceutical Research. Available at: [Link]
Chemsrc. (2025). 1,4-Benzenedipropanamine. Available at: [Link]
Waters Corporation. (2015). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Available at: [Link]
Waters Corporation. Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products. Available at: [Link]
NIST. 1,4-Benzenediamine. Mass spectrum (electron ionization). Available at: [Link]
NIST. 1,4-Benzenediamine. Infrared Spectrum. Available at: [Link]
Sini, E., et al. (2019). Divanillin-Based Aromatic Amines: Synthesis and Use as Curing Agents for Fully Vanillin-Based Epoxy Thermosets. Frontiers in Chemistry. Available at: [Link]
Agilent. (2019). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and a new column technology. Available at: [Link]
Jickells, S., et al. (2005). Specific determination of 20 primary aromatic amines in aqueous food simulants by liquid chromatography-electrospray ionization-tandem mass spectrometry. Food Additives & Contaminants. Available at: [Link]
Uddin, M. N., et al. (2014). An Overview on Total Analytical Methods for the Detection of 1,4-Benzodiazepines. Pharmaceutica Analytica Acta. Available at: [Link]
Helda. (2018). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Available at: [Link]
Smirnova, A., et al. (2024). A New Approach to the Determination of Biogenic Amines in Wine. Molecules. Available at: [Link]
Lu, Z., et al. (2022). Electrochemical Surface-enhanced Raman Spectroscopy for Structure Analysis of 1, 4-benzenedithiol Assembled on Gold Nanoparticles. International Journal of Electrochemical Science. Available at: [Link]
Asakura, H., et al. (2023). Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines. Pharmaceuticals. Available at: [Link]
ResearchGate. (2022). Molecular docking evaluation and spectroscopic study of 2-amino-1,4-benzenedisulfonic acid using the IEFPCM model, electronic properties of different solvents. Available at: [Link]
ResearchGate. (2024). Spectroscopic Analysis: NMR and Shift Reagents. Available at: [Link]
Jussupow, A., et al. (2024). The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. RSC Advances. Available at: [Link]
Tappan, B. C., et al. (2019). Thermal Analysis of Benzotriazolium Perrhenate and Its Implication to Rhenium Metal. ACS Omega. Available at: [Link]
Al-Khalaf, A. A., et al. (2022). Synthesis and Characterization of some New 3,3'-(1,4-Phenylene) Bis (1-(4- Aminophenyl) Prop-2-en-1-one) Amide Derivatives. Basrah Journal of Science. Available at: [Link]
ResearchGate. (2007). Use of emanation thermal analysis in the microstructure diagnostics of alumina coatings. Available at: [Link]
MDPI. (2024). Sustainable Benzoxazine Copolymers with Enhanced Thermal Stability, Flame Resistance, and Dielectric Tunability. Available at: [Link]
Singh, S., & Kumar, S. (2008). Thermal decomposition and kinetics studies on 1,4-dinitropiperazine (DNP). Journal of Hazardous Materials. Available at: [Link]
El-Kasasy, M. A., & El-Bardicy, M. G. (2013). Study of Thermal Analysis Behavior of Fenbendazole and Rafoxanide. Iranian Journal of Pharmaceutical Research. Available at: [Link]
Advanced Safety & Operational Protocol: 1,4-Benzenedipropanamine
The following technical guide details the safety, logistical, and operational protocols for handling 1,4-Benzenedipropanamine (CAS: 31748-75-1). This document is structured for researchers and drug development profession...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the safety, logistical, and operational protocols for handling 1,4-Benzenedipropanamine (CAS: 31748-75-1). This document is structured for researchers and drug development professionals requiring immediate, actionable data.
Substance Identity & Hazard Architecture
1,4-Benzenedipropanamine (Synonym: 1,4-Bis(3-aminopropyl)benzene) is a bifunctional aromatic amine intermediate. Its structural dual-amine functionality makes it highly reactive and corrosive, necessitating strict exclusion of atmospheric moisture and carbon dioxide during storage and handling.
Physicochemical & Hazard Profile
Parameter
Data
Operational Implication
CAS Number
31748-75-1
Use for all inventory tracking and waste labeling.
Physical State
Liquid (at 20°C) / Solid (<10°C)
May crystallize in cold storage; gentle warming required.
Boiling Point
184–185°C
Low volatility, but thermal decomposition releases toxic NOx.
Flash Point
>110°C
Combustible.[1] Keep away from high-energy ignition sources.[2][3]
Corrosive : Irreversible tissue damage upon contact.
Reactivity
Air-sensitive (absorbs CO₂)
Must be stored/handled under inert gas (N₂ or Ar).
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient for Corrosive Category 1B amines. The following matrix prescribes the required defense layers based on permeation resistance data for aliphatic/aromatic amines.
Protection Zone
Low Risk (Closed System/Weighing)
High Risk (Open Transfer/Spill Cleanup)
Technical Rationale
Hand Protection
Double Nitrile (Outer: 5 mil, Inner: 4 mil)Change every 30 mins
Laminate Film (e.g., Silver Shield/4H) under NitrileBreakthrough > 480 mins
Amines rapidly permeate thin nitrile. Laminate film provides the only true chemical barrier for prolonged exposure.
Eye/Face
Chemical Goggles (Indirect vented)
Goggles + Face Shield (8-inch polycarbonate)
Prevent corneal liquefaction from splashes. Safety glasses are strictly prohibited.